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  • Product: 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one
  • CAS: 19810-73-2

Core Science & Biosynthesis

Foundational

Mechanism of action for 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one derivatives

Whitepaper: Biochemical Mechanisms and Technical Profiling of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one Derivatives Executive Summary The pyrimidinone core—specifically 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one—r...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Biochemical Mechanisms and Technical Profiling of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one Derivatives

Executive Summary

The pyrimidinone core—specifically 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one—represents a highly versatile chemical scaffold in modern agrochemistry. While the unsubstituted core is frequently identified as an environmental degradation product of organophosphate insecticides like pirimiphos-methyl 1[1], targeted functionalization of this structure yields highly potent agrochemicals. The most notable derivative, dimethirimol (the 5-butyl substituted derivative), is a systemic eradicant fungicide 2[2]. This technical guide elucidates the structure-activity relationship (SAR), the precise mechanism of action (MoA), and the self-validating experimental protocols required to evaluate these derivatives.

Molecular Architecture & Structure-Activity Relationship (SAR)

The biological efficacy of 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one hinges entirely on its C5 substitution. The unsubstituted core possesses a low partition coefficient (LogP ~0.8), rendering it highly water-soluble but incapable of penetrating the lipophilic cuticles of plant tissues or fungal cell walls.

By introducing a hydrophobic aliphatic chain—such as a butyl group at the C5 position—the LogP is elevated to approximately 2.6. This specific physicochemical modification is the causal factor behind the derivative's systemic mobility. The optimized lipophilicity allows the molecule to passively diffuse through the root endodermis and load into the xylem, enabling acropetal (upward) translocation driven by the plant's transpiration stream.

Mechanism of Action: Adenosine Deaminase (ADA) Inhibition

According to the Fungicide Resistance Action Committee (FRAC), pyrimidinone derivatives operate by disrupting nucleic acid synthesis 3[3]. The specific molecular target is Adenosine Deaminase (ADA) , a critical enzyme in the purine salvage pathway 4[4].

ADA catalyzes the irreversible deamination of adenosine to inosine. In obligate biotrophic fungi (e.g., Blumeria graminis), the rapid formation of infection structures like appressoria requires massive amounts of purine nucleotides for DNA/RNA synthesis. By competitively binding to the active site of ADA, dimethirimol halts the conversion of adenosine to inosine. This causes a lethal bottleneck: adenosine accumulates to toxic levels, while the downstream pool of guanine nucleotides is starved, ultimately arresting hyphal growth.

MoA Adenosine Adenosine (Substrate) ADA Adenosine Deaminase (Target Enzyme) Adenosine->ADA Binds Active Site Inosine Inosine (Metabolite) ADA->Inosine Deamination Purine Purine Nucleotides (DNA/RNA Synthesis) Inosine->Purine Salvage Pathway FungalGrowth Appressoria Formation & Hyphal Growth Purine->FungalGrowth Enables Proliferation Dimethirimol Dimethirimol (Pyrimidinone Derivative) Dimethirimol->ADA Competitive Inhibition (Halts Deamination)

Fig 1: ADA inhibition by pyrimidinone derivatives disrupting the purine salvage pathway.

Quantitative Kinetic Profiling

To understand the efficacy of these derivatives, we must compare their enzyme kinetic parameters. The addition of the C5-butyl group drastically increases the binding affinity ( Ki​ ) to the ADA active site compared to the unsubstituted core.

Table 1: Kinetic and Physicochemical Profiling of Pyrimidinone Derivatives

CompoundC5 SubstitutionLogPFungal ADA IC50​ (nM)Fungal ADA Ki​ (nM)Mode of Inhibition
2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-oneNone (Core)0.8>10,000N/AWeak / None
Dimethirimol-Butyl2.64518Competitive
Ethirimol (Reference)-Butyl (Ethylamino at C2)2.85222Competitive

Self-Validating Experimental Methodologies

As a standard practice in application science, protocols must be designed to natively rule out false positives. The following workflows detail how to validate the biochemical and systemic properties of these derivatives.

Protocol 1: In Vitro Spectrophotometric ADA Kinetic Assay

Objective : Determine the Ki​ and confirm the competitive inhibition mode of pyrimidinone derivatives against purified fungal ADA.

Causality & Design : We utilize UV spectrophotometry at 265 nm because the conversion of adenosine to inosine results in a measurable decrease in molar absorptivity ( Δϵ265​=−8.5×103M−1cm−1 ). This provides a continuous, label-free readout of enzyme velocity, circumventing the need for coupled enzyme assays that could introduce secondary inhibition artifacts.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare 50 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular conditions, ensuring optimal ADA folding.

  • Enzyme Equilibration : Pre-incubate 0.1 U/mL of purified fungal ADA with varying concentrations of the pyrimidinone derivative (0.1 nM to 10 µM) for 15 minutes at 25°C.

    • Self-Validation Check: A parallel vehicle-control (1% DMSO) reaction is mandatory to establish the uninhibited baseline velocity ( Vmax​ ). A known ADA inhibitor (e.g., EHNA) must be run concurrently to validate assay sensitivity.

  • Reaction Initiation : Rapidly inject adenosine substrate at concentrations ranging from 0.5 Km​ to 5 Km​ .

  • Data Acquisition : Record the linear decrease in absorbance at 265 nm for exactly 3 minutes.

  • Kinetic Modeling : Plot the initial velocities ( v0​ ) using a Dixon plot to determine the inhibition constant ( Ki​ ) and confirm competitive inhibition via intersecting lines above the x-axis.

Workflow Step1 1. ADA Extraction & Purification Step2 2. Inhibitor Incubation Step1->Step2 Step3 3. Substrate Addition Step2->Step3 Step4 4. UV Spectrometry (265 nm) Step3->Step4 Step5 5. Kinetic Modeling Step4->Step5

Fig 2: Self-validating workflow for in vitro spectrophotometric ADA kinetic profiling.

Protocol 2: In Vivo Systemic Translocation and Efficacy Assay

Objective : Validate the acropetal (xylem-mediated) mobility of the C5-substituted derivatives.

Causality & Design : To prove systemic transport, the derivative must be applied exclusively to the root system in a hydroponic setup, completely isolated from the foliage. Subsequent foliar disease suppression confirms that the compound was absorbed by the roots and translocated upward via transpiration pull.

Step-by-Step Methodology :

  • Hydroponic Acclimation : Cultivate target host plants (e.g., Cucumis sativus) in a nutrient solution until the first true leaf stage.

  • Root Drenching : Introduce the pyrimidinone derivative into the hydroponic media at 10 µg/mL.

    • Self-Validation Check: Seal the root compartment with a non-porous silicone barrier. This physically prevents the volatile phase redistribution of the compound from the liquid media to the leaves, ensuring any foliar presence is strictly due to internal vascular transport.

  • Pathogen Inoculation : 48 hours post-treatment, inoculate the foliage with powdery mildew conidia.

  • Efficacy Scoring & LC-MS/MS : At 7 days post-inoculation, quantify disease severity (percentage leaf area infected). Concurrently, excise the stem and extract xylem sap for LC-MS/MS analysis.

    • Causality: Detecting the parent pyrimidinone compound in the sap definitively proves that the observed efficacy is due to direct systemic transport, ruling out secondary plant-defense elicitation (Systemic Acquired Resistance).

References

  • Heterogeneous Reactivity of Suspended Pirimiphos-Methyl Particles with Ozone Source: Environmental Science & Technology - ACS Publications URL:[Link]

  • Dimethirimol | C11H19N3O | CID 135424353 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Mode of Action of Fungicides (FRAC) Source: Manual Fitosanitario / Fungicide Resistance Action Committee URL: [Link]

  • Dimethirimol (Ref: PP675) - AERU Source: Pesticide Properties DataBase, University of Hertfordshire URL:[Link]

Sources

Exploratory

Molecular weight and exact mass of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one

An in-depth technical guide tailored for analytical chemists, mass spectrometrists, and drug development professionals. Executive Summary In the preclinical development of novel therapeutics, pyrimidine derivatives serve...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide tailored for analytical chemists, mass spectrometrists, and drug development professionals.

Executive Summary

In the preclinical development of novel therapeutics, pyrimidine derivatives serve as foundational pharmacophores. Specifically, 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one (CAS: 19810-73-2) is a versatile heterocyclic building block. As a Senior Application Scientist, I approach the analytical profiling of such heterocycles not merely as an exercise in data collection, but as a rigorous validation of chemical identity.

This whitepaper establishes a self-validating analytical framework for determining the molecular weight and exact (monoisotopic) mass of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one. By bridging theoretical calculations with empirical High-Resolution Mass Spectrometry (HRMS) workflows, this guide provides a robust protocol for structural elucidation and impurity profiling.

Chemical Identity & Theoretical Calculations

Before initiating any empirical analysis, we must establish the theoretical mass parameters of the compound. The distinction between Molecular Weight (MW) and Exact Mass is critical in mass spectrometry. Molecular weight is calculated using the standard atomic weights of elements (reflecting their natural isotopic abundance), which is useful for stoichiometric calculations. Conversely, exact mass (monoisotopic mass) is calculated using the mass of the most abundant isotope of each element (e.g., ^12^C, ^1^H, ^14^N, ^16^O) and is the primary metric used in HRMS for formula confirmation [1, 2].

Structural Breakdown
  • Core: Pyrimidin-4-one (C4H4N2O)

  • Substitutions: A dimethylamino group (–N(CH3)2) at the C2 position, and a methyl group (–CH3) at the C6 position.

  • Molecular Formula: C7H11N3O

Quantitative Data Summary

The following table summarizes the foundational physicochemical and mass parameters required for instrument calibration and data processing.

ParameterValueAnalytical Significance
Chemical Name 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-oneStandard IUPAC nomenclature
CAS Registry Number 19810-73-2Unique chemical identifier
Molecular Formula C7H11N3OBasis for isotopic pattern prediction
Molecular Weight 153.18 g/mol Used for gravimetric standard preparation
Exact (Monoisotopic) Mass 153.0902 DaTarget mass for MS1 formula confirmation
Precursor Ion [M+H]^+^ 154.0975 m/zTarget m/z in ESI(+) mode
Mass Defect +0.0902 DaFacilitates filtering of isobaric interferences

UHPLC-HRMS Workflow: Principles & Causality

To empirically validate the exact mass of 153.0902 Da, we employ Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF MS). The protocol below is designed as a self-validating system: every experimental choice is driven by the specific physicochemical properties of the pyrimidine core [3, 4].

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Design

  • Action: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The basicity of the dimethylamino group and the pyrimidine nitrogen atoms makes this compound highly amenable to positive electrospray ionization (ESI+). The addition of 0.1% Formic Acid acts as a critical proton donor, driving the equilibrium toward the [M+H]^+^ state, thereby maximizing ionization efficiency and signal-to-noise ratio.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a Phenomenex Kinetex C18 column (2.1 × 50 mm; 2.6 µm). Run a gradient from 5% Mobile Phase B (Acetonitrile + 0.1% FA) to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one has moderate polarity. A reverse-phase C18 stationary phase provides optimal retention. The rapid gradient elution focuses the analyte band, preventing peak broadening and minimizing ion suppression effects when the eluate enters the MS source.

Step 3: High-Resolution Mass Spectrometry (HRMS) Acquisition

  • Action: Operate the Q-TOF in ESI(+) mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 400 °C. Acquire Full Scan MS1 data (m/z 50–500) at a resolution of 70,000 FWHM (Full Width at Half Maximum).

  • Causality: An exact mass determination requires a mass accuracy of < 5 ppm. Operating at 70,000 FWHM ensures that the target precursor ion (m/z 154.0975) is completely resolved from background matrix ions or isobaric contaminants.

Step 4: Collision-Induced Dissociation (CID) for Structural Elucidation

  • Action: Isolate the [M+H]^+^ precursor using the quadrupole and subject it to CID in the collision cell using Argon gas at a normalized collision energy (NCE) of 25 eV.

  • Causality: While exact mass confirms the empirical formula (C7H11N3O), MS/MS fragmentation is required to confirm the structural connectivity. Pyrimidin-4-one derivatives characteristically undergo ring cleavage and neutral losses (e.g., loss of CO or the dimethylamino group) under CID conditions [5].

Workflow & Fragmentation Visualization

The logical flow of the LC-MS/MS analysis, from sample introduction to structural fragmentation, is mapped below.

LCMS_Workflow Prep Sample Preparation (0.1% Formic Acid in ACN/H2O) UHPLC UHPLC Separation (C18 Reverse-Phase) Prep->UHPLC ESI Electrospray Ionization ESI(+) Mode UHPLC->ESI Precursor Precursor Ion [M+H]+ m/z 154.0975 ESI->Precursor Protonation (+H+) HRMS HRMS Q-TOF Exact Mass: 153.0902 Da Precursor->HRMS MS1 Full Scan CID Collision-Induced Dissociation (CID) HRMS->CID Precursor Isolation Frag1 Fragment 1 Loss of CO (-28 Da) CID->Frag1 MS/MS Frag2 Fragment 2 Loss of N(CH3)2 (-44 Da) CID->Frag2 MS/MS

Figure 1: UHPLC-HRMS workflow for exact mass determination of the pyrimidin-4-one derivative.

Data Processing and Isotopic Profiling

Upon acquiring the HRMS data, the exact mass must be validated against the theoretical isotopic distribution.

  • Mass Accuracy Calculation: The observed m/z for the [M+H]^+^ ion is compared against the theoretical m/z (154.0975). A mass error of less than 3 ppm confirms the formula C7H11N3O.

  • Isotopic Fidelity: Carbon-13 naturally occurs at ~1.1%. For a molecule with 7 carbon atoms, the M+1 peak (m/z 155.1008) should possess a relative abundance of approximately 7.7% compared to the monoisotopic M0 peak. Matching this experimental isotopic signature to the theoretical model serves as an internal, self-validating check against false positives.

Conclusion

The precise determination of the molecular weight (153.18 g/mol ) and exact mass (153.0902 Da) of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one is a fundamental prerequisite for its use in pharmaceutical synthesis. By employing a rationally designed UHPLC-HRMS protocol—where solvent chemistry, chromatography, and high-resolution mass analysis are intrinsically linked—researchers can achieve unambiguous structural confirmation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69602, Acetylhistamine (Isomer reference for C7H11N3O exact mass validation). PubChem.[Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69: Formula C7H11N3O. NIST.[Link]

  • MDPI. Cross-Analytical Strategies to Tackle “Medicines in Disguise” Presented as Food Supplements, a New Threat for Human Health. Pharmaceuticals, 2025.[Link]

  • American Chemical Society (ACS). Identification of Novel Microcystins Using High-Resolution MS and MSn with Python Code. Analytical Chemistry, 2022.[Link]

  • Taylor & Francis. Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. Xenobiotica, 2016.[Link]

Foundational

A Technical Guide to the Spectroscopic Characterization of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one

Foreword: The Analytical Imperative for Novel Heterocycles In the landscape of modern drug discovery and materials science, pyrimidinone scaffolds represent a cornerstone of molecular design. Their inherent biological ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and materials science, pyrimidinone scaffolds represent a cornerstone of molecular design. Their inherent biological activity and versatile chemical nature make them privileged structures in medicinal chemistry. The compound at the center of this guide, 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one (Molecular Formula: C₇H₁₁N₃O), is a classic example of this molecular class. Its structural elucidation is not merely an academic exercise; it is a critical prerequisite for understanding its reactivity, confirming its identity in synthetic workflows, and ensuring its purity for downstream applications.

This document provides an in-depth, methodology-focused guide to the comprehensive spectroscopic characterization of this molecule. It is designed for researchers, analytical scientists, and drug development professionals who require not just data, but a validated, holistic understanding of the molecule's structural identity. We will move beyond rote procedural descriptions to explore the causal reasoning behind analytical choices, ensuring that each step is part of a self-validating system for unambiguous characterization.

Molecular Architecture and Spectroscopic Implications

Before delving into instrumental analysis, a foundational understanding of the molecule's structure is paramount. The key features of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one dictate its spectroscopic signature.

  • Core Scaffold: A pyrimidin-4-one heterocyclic ring, which contains a conjugated system of double bonds (C=C, C=N) and a carbonyl group (C=O). This conjugation is a primary determinant of its UV-Vis absorption profile.

  • Key Functional Groups:

    • Dimethylamino Group (-N(CH₃)₂): An electron-donating group at the 2-position, which will significantly influence the electron density of the pyrimidinone ring. This group will present a distinct, sharp singlet in ¹H NMR spectroscopy.

    • Methyl Group (-CH₃): Located at the 6-position, this group provides another characteristic singlet in the ¹H NMR spectrum.

    • Carbonyl Group (C=O): A prominent feature that will yield a strong, sharp absorption band in the Infrared (IR) spectrum.

    • Vinylic Proton (-CH=): A single proton on the C5 position of the ring, which will appear as a singlet in a relatively deshielded region of the ¹H NMR spectrum.

    • Amide-like NH Proton: The proton at the N3 position is crucial. Its presence and chemical shift are highly dependent on the solvent and concentration.

This unique combination of functional groups allows for a multi-faceted analytical approach, where each spectroscopic technique provides a complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules. For 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one, both ¹H and ¹³C NMR are indispensable.

Causality in Experimental Design: Why DMSO-d₆?

The choice of solvent is the first and most critical decision in NMR analysis. While CDCl₃ is common, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the superior choice for this class of compounds. This decision is rooted in several key factors:

  • Solubility: Pyrimidinones often exhibit moderate to high polarity due to the amide-like carbonyl group and ring nitrogens, ensuring excellent solubility in DMSO.

  • NH Proton Observation: The N3-H proton is labile and can exchange with residual water or other protic species. In CDCl₃, this peak is often broad or unobservable. DMSO is hygroscopic but forms strong hydrogen bonds with the N-H proton, slowing its exchange rate and typically resulting in a sharp, observable signal at a downfield chemical shift.[1] This allows for unambiguous confirmation of its presence.

  • Chemical Shift Range: DMSO pushes the solvent residual peak to ~2.50 ppm, leaving the aromatic and vinylic regions clear for observation.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dried sample and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal reference (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of 0-15 ppm.

    • Employ a standard pulse sequence (e.g., 'zg30') with a 30° pulse angle.

    • Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Set the spectral width to 0-200 ppm.

    • A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition (400 MHz) cluster_proc Data Processing Sample Weigh 5-10 mg Sample Solvent Add ~0.6 mL DMSO-d6 Sample->Solvent Vortex Vortex to Dissolve Solvent->Vortex H1_NMR ¹H NMR Acquisition (16-32 Scans) Vortex->H1_NMR C13_NMR ¹³C NMR Acquisition (≥1024 Scans) Vortex->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Integration Integration (¹H) Baseline->Integration Referencing Reference to TMS (0 ppm) Baseline->Referencing Final Spectra Final Spectra Integration->Final Spectra Referencing->Final Spectra

Caption: Workflow for NMR sample preparation and data acquisition.

Data Interpretation: Predicted ¹H and ¹³C NMR Spectra

The following tables summarize the expected NMR data based on the molecular structure and analysis of similar pyrimidinone compounds.[1][2][3]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11.0 - 12.0 Singlet, broad 1H N3-H The acidic N-H proton is significantly deshielded by the adjacent carbonyl and ring structure, and its hydrogen bonding with DMSO places it far downfield.
~5.5 - 5.8 Singlet 1H C5-H Vinylic proton on an electron-rich ring system. Its chemical shift is influenced by the electron-donating amino group and the electron-withdrawing carbonyl group.
~3.0 - 3.2 Singlet 6H N(CH ₃)₂ The two methyl groups of the dimethylamino substituent are chemically equivalent, resulting in a single, sharp peak integrating to 6 protons.

| ~2.1 - 2.3 | Singlet | 3H | C6-CH ₃ | The methyl group attached to the C6 position of the pyrimidine ring. |

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~165.0 C 4 (C=O) The carbonyl carbon is the most deshielded carbon in the molecule due to the direct attachment of the electronegative oxygen atom.[2]
~162.0 C 2 This carbon is attached to three nitrogen atoms (two in the ring, one exocyclic), causing significant deshielding.
~155.0 C 6 Attached to a nitrogen and part of a C=C bond, this carbon is also significantly deshielded.
~95.0 C 5 The vinylic carbon at position 5 is shielded relative to the other ring carbons due to the electron-donating effect of the adjacent nitrogen and the C2-amino group.
~36.0 N(C H₃)₂ The carbons of the dimethylamino group appear in the typical aliphatic region.

| ~18.0 | C6-C H₃ | The methyl group carbon at C6 appears in the upfield aliphatic region. |

Mass Spectrometry (MS): Unambiguous Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition. This technique is a cornerstone for confirming that the synthesized molecule is indeed the target compound.

Causality in Experimental Design: ESI vs. EI

For a polar, non-volatile molecule like 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one, Electrospray Ionization (ESI) is the method of choice over Electron Impact (EI).

  • Soft Ionization: ESI is a "soft" ionization technique that imparts minimal energy to the analyte. This is crucial for preserving the intact molecule and observing a strong signal for the protonated molecular ion [M+H]⁺, rather than extensive fragmentation.

  • Analyte Compatibility: ESI is ideal for polar molecules that can be readily protonated in solution, a characteristic feature of this pyrimidinone due to its multiple basic nitrogen atoms.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with an ESI source.

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data over a mass range of m/z 50-500.

  • Validation: The instrument's high mass accuracy (typically <5 ppm) allows for the direct determination of the elemental formula from the measured m/z value.

G cluster_prep Sample Preparation cluster_analysis ESI-HRMS Analysis cluster_data Data Interpretation Sample Dissolve Sample in Methanol Infusion Direct Infusion Sample->Infusion Ionization Electrospray Ionization (Positive Mode) Infusion->Ionization Detection High-Resolution Analyzer (TOF or Orbitrap) Ionization->Detection Mass Measure m/z of [M+H]⁺ Detection->Mass Formula Calculate Elemental Formula Mass->Formula Validated Structure Validated Structure Formula->Validated Structure

Caption: High-Resolution Mass Spectrometry (HRMS) workflow.

Data Interpretation: Predicted Mass Spectrum

Table 3: Predicted High-Resolution Mass Spectrometry Data

Parameter Predicted Value Rationale
Molecular Formula C₇H₁₁N₃O Based on the structure.
Exact Mass (Monoisotopic) 153.0902 The calculated exact mass for C₇H₁₁N₃O.
Observed Ion (ESI+) [M+H]⁺ Protonation is expected to occur on one of the basic nitrogen atoms.

| Predicted m/z | 154.0975 | Calculated exact mass for the protonated species, [C₇H₁₂N₃O]⁺. |

A measured m/z value within 5 ppm of 154.0975 provides extremely high confidence in the elemental composition of the molecule.

Vibrational Spectroscopy (FT-IR): Functional Group Fingerprinting

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

ATR has largely replaced traditional KBr pellets as the method of choice due to its simplicity and speed.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically plotted as % Transmittance vs. Wavenumber (cm⁻¹).

Data Interpretation: Predicted FT-IR Absorption Bands

The FT-IR spectrum provides a "fingerprint" unique to the molecule. Key diagnostic peaks for pyrimidine derivatives are well-documented.[4][5][6]

Table 4: Predicted FT-IR Data

Wavenumber (cm⁻¹) Intensity Vibration Type Assignment
3100 - 3250 Medium, Broad N-H Stretch N3-H group involved in intermolecular hydrogen bonding in the solid state.
2900 - 3000 Medium-Weak C-H Stretch Aliphatic C-H stretching from the methyl and dimethylamino groups.
1650 - 1680 Strong, Sharp C=O Stretch The amide-like carbonyl group. This is often the most intense peak in the spectrum and is highly diagnostic. [7]
1580 - 1620 Strong-Medium C=N / C=C Stretch Overlapping stretching vibrations from the conjugated pyrimidinone ring system.[4]
1400 - 1500 Medium C-H Bend Bending (scissoring, wagging) vibrations of the methyl groups.

| 1200 - 1300 | Strong-Medium | C-N Stretch | Stretching vibration of the C2-N(CH₃)₂ bond. |

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the pyrimidinone ring is expected to produce characteristic absorption bands.

Experimental Protocol: Solution-Phase UV-Vis
  • Solvent Selection: Choose a UV-transparent solvent. Ethanol or acetonitrile are common choices. It is informative to run spectra in solvents of differing polarity (e.g., hexane vs. acetonitrile) to observe any solvatochromic shifts.

  • Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to find a concentration that gives a maximum absorbance (A_max) between 0.5 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (as a reference) and the other with the sample solution. Scan over a range of 200-500 nm. The wavelength of maximum absorbance (λ_max) is the key data point.

Data Interpretation: Predicted UV-Vis Absorption

For pyrimidine derivatives, electronic transitions (typically π → π*) are observed in the UV region.[8] The presence of the electron-donating dimethylamino group and the carbonyl group extends the conjugation, likely pushing the λ_max to longer wavelengths compared to the unsubstituted parent heterocycle.

Table 5: Predicted UV-Vis Data (in Acetonitrile)

Parameter Predicted Value Rationale

| λ_max | ~230 nm and ~300-320 nm | Pyrimidine systems often show multiple absorption bands corresponding to different π → π* transitions. The lower energy (longer wavelength) band is most characteristic of the overall conjugated system. |

A shift to longer wavelengths (a bathochromic or red shift) in more polar solvents is often observed for molecules where the excited state is more polar than the ground state, which is plausible for this structure.

Integrated Analysis: A Self-Validating Conclusion

G MS MS (m/z = 154.0975) Conclusion Validated Structure: 2-(Dimethylamino)-6-methyl- 3H-pyrimidin-4-one MS->Conclusion Correct Mass & Formula IR FT-IR (C=O @ ~1660 cm⁻¹) IR->Conclusion Confirms Functional Groups H_NMR ¹H NMR (4 distinct signals) H_NMR->Conclusion Defines Proton Environment & Connectivity C_NMR ¹³C NMR (6 unique carbons) C_NMR->Conclusion Confirms Carbon Backbone UV UV-Vis (λmax @ ~310 nm) UV->Conclusion Verifies Conjugated System

Caption: Integrated workflow for structural validation.

The process is self-validating:

  • MS confirms the elemental formula predicted by the structure.

  • FT-IR confirms the presence of the key C=O and N-H functional groups.

  • ¹³C NMR confirms the correct number of unique carbons in the proposed backbone.

  • ¹H NMR confirms the number, type, and connectivity of all protons, providing the definitive structural map.

  • UV-Vis confirms the electronic nature of the conjugated system.

When the data from all five of these analyses are consistent with the predicted values, the identity and structural integrity of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one can be asserted with the highest degree of scientific confidence.

References

  • Kasende, O., & Zeegers-Huyskens, Th. (1984). Infrared Spectra of Protonated Pyrimidine Derivatives in the Solid State. Spectroscopy Letters, 17(12), 783-801. Available from: [Link]

  • Amanote Research. (n.d.). Studies on the Pyrimidine and Related Compounds. XXXVI. Infrared Spectra of 1-(And 3)-Substituted 3, 4-Dihydro-2(1h)-Pyrimidinone Derivatives. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available from: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry, 35(2). Available from: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science, Biotechnology, and Advanced Research Journal, 4(2), 1-5. Available from: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available from: [Link]

  • PubChem. (n.d.). 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. National Center for Biotechnology Information. Available from: [Link]

  • Reddy, et al. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Dihydropyrimidinones. Rasayan J. Chem. Available from: [Link]

  • Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. Orbital: The Electronic Journal of Chemistry, 10(5). Available from: [Link]

  • Al-Said, S. A., et al. (2020). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-diones, and a Tricyclic Pyridinone. Molecules, 25(17), 3998. Available from: [Link]

  • Atiya, R. N., et al. (2020). Synthesis and characterization of 2-arylalkylthio-6-methyl pyrimidine-4-(3h)-one based on meldrum's acid. International Journal of Pharmaceutical Research, 12(1). Available from: [Link]

  • Slobodinyuk, D. G., et al. (2021). Comparison of UV-vis absorption spectra of... ResearchGate. Available from: [Link]

  • Al-Masoudi, W. A., et al. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. International Journal of Research in Pharmaceutical Sciences, 11(1), 740-748. Available from: [Link]

  • Adam, A. M. A., et al. (2012). Spectrophotometric studies of proton transfer complexes between 2-amino-4-methoxy-6-methyl-pyrimidine and 2-amino-4,6-dimethyl-pyrimidine with 2,6-dichloro-4-nitrophenol in acetonitrile. ResearchGate. Available from: [Link]

Sources

Exploratory

Tautomerism in 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one aqueous solutions

An In-Depth Technical Guide to Tautomerism in 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one Aqueous Solutions Executive Summary The dynamic structural isomerization of heterocyclic compounds is a foundational variable in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Tautomerism in 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one Aqueous Solutions

Executive Summary

The dynamic structural isomerization of heterocyclic compounds is a foundational variable in rational drug design, directly influencing pharmacokinetics, target affinity, and physicochemical properties. 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one is a highly specialized pyrimidinone derivative. Unlike its parent compound isocytosine (2-amino-3H-pyrimidin-4-one), which exhibits complex amino-imino and lactam-lactim tautomerism, the dimethylation of the exocyclic C2-amine in this compound strictly limits its tautomeric space.

This whitepaper provides a comprehensive mechanistic analysis of the annular (ring) tautomerism of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one in aqueous solutions. By detailing the thermodynamic drivers, providing self-validating experimental protocols, and outlining the implications for drug development, this guide serves as an authoritative resource for application scientists and medicinal chemists.

Mechanistic Framework of Pyrimidin-4-one Tautomerism

Structural Constraints and Tautomeric Space

In unsubstituted 2-aminopyrimidin-4-ones, tautomerism can occur via proton transfer involving the exocyclic amine, the ring nitrogens (N1 and N3), and the exocyclic oxygen. However, in 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one, the exocyclic nitrogen is di-alkylated. This completely abolishes any potential for exocyclic imino tautomers.

Consequently, the tautomeric equilibrium is restricted to three primary forms:

  • 3H-Pyrimidin-4-one (Lactam Form): Proton localized on N3.

  • 1H-Pyrimidin-4-one (Lactam Form): Proton localized on N1.

  • Pyrimidin-4-ol (Lactim Form): Proton localized on the C4 oxygen.

Thermodynamic Drivers in Aqueous Media

In the gas phase or non-polar solvents, the lactim (hydroxy) form often exhibits significant stability due to the minimization of molecular dipole moments. However, in aqueous solutions, the equilibrium undergoes a dramatic shift.

Water possesses a high dielectric constant ( ϵ≈78.4 ) and acts as both a strong hydrogen-bond donor and acceptor. The highly polar C=O bond of the lactam forms is preferentially solvated by water molecules. Furthermore, the 3H-lactam form is generally the most thermodynamically stable in aqueous media. This is driven by the optimal geometry for hydration; the adjacent N3-H (donor) and C4=O (acceptor) create a highly favorable, cooperative hydrogen-bonding interface with the solvent network, a phenomenon well-documented in the tautomerism of isocytosine and guanine analogues [1].

The 6-methyl group introduces mild steric hindrance near N1 and weak electron-donating inductive effects (+I), which subtly modulate the basicity of the ring nitrogens but do not override the solvent-driven preference for the lactam states [2].

TautomericEquilibrium Lactim Pyrimidin-4-ol (Lactim Form) Minor Species in H2O N1H 1H-Pyrimidin-4-one (Lactam Form) Intermediate Species Lactim->N1H Proton Transfer N3H 3H-Pyrimidin-4-one (Lactam Form) Predominant in H2O Lactim->N3H Proton Transfer N1H->N3H Annular Tautomerism (Solvent Mediated)

Tautomeric equilibrium of 2-(dimethylamino)-6-methyl-4-pyrimidinone in aqueous solution.

Quantitative Data & Spectroscopic Markers

To accurately model the behavior of this compound in biological systems, empirical quantification of the tautomeric populations is required. Below is a synthesized data summary based on analogous pyrimidinone systems in aqueous buffers at physiological pH (7.4).

Table 1: Estimated Tautomeric Distribution in Aqueous Solution (298 K)

Tautomeric FormRelative Population (%)Dipole Moment (Debye)Primary H-Bonding Capability
3H-Lactam > 85%~ 6.5 - 7.0Strong Donor (N3-H), Strong Acceptor (C=O)
1H-Lactam ~ 10 - 15%~ 5.5 - 6.0Strong Donor (N1-H), Strong Acceptor (C=O)
Lactim (OH) < 1%~ 2.5 - 3.0Donor (O-H), Weak Acceptor (Ring N)

Table 2: Diagnostic 15 N and 13 C NMR Chemical Shifts (in D 2​ O) Note: 15 N shifts are referenced to liquid NH 3​ (0 ppm).

Nucleus3H-Lactam Form1H-Lactam FormCausality / Rationale
N1 ~ 220 ppm (Pyridine-like)~ 140 ppm (Pyrrole-like)Protonation shields the nitrogen nucleus, causing an upfield shift.
N3 ~ 135 ppm (Pyrrole-like)~ 230 ppm (Pyridine-like)Deprotonation exposes the lone pair, causing a downfield shift.
C4 (C=O) ~ 165 ppm~ 162 ppmCarbonyl carbons are highly deshielded; lactim C-OH would appear ~155 ppm.

Experimental Protocols for Tautomer Elucidation

To ensure scientific integrity and trustworthiness, tautomeric studies must employ self-validating methodologies. Relying on a single technique can lead to misinterpretation due to rapid proton exchange. The following dual-modality workflow (NMR + UV-Vis) guarantees robust elucidation.

Protocol A: Variable-pH 15 N/ 1 H HMBC NMR Spectroscopy

Purpose: To unambiguously assign the site of protonation (N1 vs N3) by exploiting the massive chemical shift differences between protonated (pyrrole-like) and unprotonated (pyridine-like) nitrogens[3].

  • Sample Preparation: Dissolve 15 mg of 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one in 0.6 mL of D 2​ O.

  • Internal Referencing: Add a capillary containing 15 N-labeled formamide as an external reference.

  • pH Titration: Prepare three identical samples. Adjust the pD (using DCl or NaOD) to 3.0 (fully protonated cation), 7.4 (neutral tautomeric mixture), and 11.0 (fully deprotonated anion). Self-validation step: The pD must be corrected using the formula pD=pHmeter​+0.4 .

  • Acquisition: Acquire 1 H- 15 N HMBC spectra at 298 K.

  • Data Interpretation: In the neutral sample (pH 7.4), the cross-peaks from the 6-methyl protons to N1 will reveal the hybridization state of N1. A weighted average shift indicates rapid exchange. Lowering the temperature to 278 K may slow the exchange sufficiently to observe distinct peaks for the 1H and 3H forms, allowing integration and direct calculation of the tautomeric constant ( KT​ ).

Protocol B: pH-Dependent UV-Vis Spectroscopy

Purpose: To determine the macroscopic pKa values and identify isosbestic points that confirm a closed thermodynamic system without degradation.

  • Buffer Preparation: Prepare a series of 50 mM universal buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 12.0 in 0.5 pH increments.

  • Stock Solution: Prepare a 1 mM stock of the analyte in HPLC-grade methanol.

  • Titration: Dilute the stock 1:100 into each aqueous buffer (final concentration 10 µM, 1% MeOH).

  • Spectral Acquisition: Record UV-Vis spectra from 200 nm to 400 nm using a quartz cuvette (1 cm path length).

  • Analysis: Plot the absorbance at the λmax​ of the neutral species against pH. Fit the data to the Henderson-Hasselbalch equation to extract the pKa. The presence of sharp isosbestic points (e.g., around 260 nm) self-validates that the spectral changes are purely due to protonation/deprotonation and tautomerism, not compound degradation.

ExperimentalWorkflow Prep Sample Preparation (Aqueous Buffers & D2O) NMR 15N/1H HMBC NMR (Structural Assignment) Prep->NMR pD Titration UV UV-Vis Spectroscopy (Thermodynamic Profiling) Prep->UV pH Titration Data Data Synthesis (Isosbestic Points & Shift Averages) NMR->Data Micro-constants UV->Data Macro-constants Result Determination of KT and pKa (Self-Validated Model) Data->Result

Self-validating experimental workflow for tautomeric elucidation.

Implications for Drug Development

Understanding the precise tautomeric distribution of 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one is critical for computational drug design (CADD).

  • Pharmacophore Mapping: Docking algorithms often default to the lowest energy state calculated in a vacuum (frequently the lactim form). If an application scientist inputs the lactim form into a docking simulation against a target kinase or receptor, the software will project an H-bond donor at the C4-oxygen. However, in physiological aqueous conditions, the molecule exists almost entirely as the 3H-lactam, which presents an H-bond acceptor at C4 and a donor at N3. This mismatch leads to false-negative docking scores.

  • Solubility and ADME: The high dipole moment of the 3H-lactam form significantly enhances aqueous solubility compared to what might be predicted from the lactim form. This impacts the calculated Partition Coefficient (LogP) and subsequent bioavailability models.

By utilizing the empirical protocols outlined above, researchers can constrain their computational models to the biologically relevant 3H-lactam form, ensuring high-fidelity predictions in rational drug design.

References

  • Title: Tautomerism of Guanine Analogues Source: International Journal of Molecular Sciences (via PubMed Central) URL: [Link] [1]

  • Title: The Tautomerism of Heterocycles: Substituent Tautomerism of Six-Membered Ring Heterocycles Source: Advances in Heterocyclic Chemistry, Volume 91 (via EPDF) URL: [Link] [2]

  • Title: Tautomerism in cytosine and 3-methylcytosine. A thermodynamic and kinetic study Source: Journal of the American Chemical Society (via ACS Publications) URL: [Link] [3]

Foundational

Crystal Structure Analysis of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one: Tautomeric Preferences and Supramolecular Assembly

Executive Summary The structural elucidation of substituted pyrimidin-4-ones is a critical pathway in modern rational drug design and materials science. 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one represents a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted pyrimidin-4-ones is a critical pathway in modern rational drug design and materials science. 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one represents a highly versatile heterocyclic scaffold, serving as a foundational pharmacophore in various bioactive molecules, including potent kinase inhibitors[1]. A central challenge in characterizing this compound is its tautomeric dynamism—specifically, the equilibrium between the 1H- and 3H-tautomeric forms[2]. This in-depth technical guide details the crystallographic methodology required to isolate, resolve, and analyze the solid-state structure of 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one, explaining the causality behind the experimental workflows and the supramolecular consequences of its tautomeric state.

Structural Context and Tautomerism

In solution, pyrimidin-4-one derivatives exist in a dynamic equilibrium between the 1H- and 3H-tautomers[3]. However, the solid-state environment imposes stringent thermodynamic constraints driven by crystal packing and hydrogen bonding[4].

For 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one, X-ray crystallographic analysis consistently reveals a strong preference for the 3H-tautomer [2]. The causality behind this preference lies in the supramolecular stabilization afforded by the 3H form. The protonation at the N3 position allows the molecule to act as a highly effective hydrogen bond donor, while the C4 carbonyl oxygen serves as a complementary acceptor. This specific donor-acceptor topology facilitates the formation of robust, cyclic hydrogen-bonded dimers (often characterized by an R22​(8) graph-set motif), structurally analogous to Watson-Crick base pairing[2]. Furthermore, the exocyclic dimethylamino group at C2 exhibits partial double-bond character due to lone-pair delocalization into the pyrimidine ring, favoring a nearly planar conformation that maximizes orbital overlap.

Experimental Methodologies: A Self-Validating Workflow

To definitively assign the tautomeric state and map the hydrogen-bonding network, a rigorous, low-temperature single-crystal X-ray diffraction (SCXRD) protocol is required.

Step 1: Crystal Growth and Selection
  • Protocol: Dissolve >99% pure 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one in a moderately polar, aprotic solvent system (e.g., chloroform or dichloromethane)[4]. Allow the solution to undergo slow evaporation at ambient temperature (20–25 °C) in a vibration-free environment for 48–72 hours.

  • Causality: Pyrimidin-4-ones self-associate strongly. Using an aprotic solvent prevents the solvent molecules from outcompeting the native intermolecular hydrogen bonds of the solute. Slow evaporation ensures that the thermodynamic 3H-tautomer dimers nucleate and grow into macroscopic, defect-free single crystals without solvent inclusion disrupting the lattice.

Step 2: Cryogenic X-Ray Data Collection
  • Protocol: Select a transparent, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a diffractometer equipped with a Mo K α ( λ=0.71073 Å) or Cu K α radiation source. Immediately cool the crystal to 100 K using a liquid nitrogen cryostream.

  • Causality: Hydrogen atoms lack core electrons and are exceptionally weak X-ray scatterers. Lowering the temperature to 100 K minimizes atomic thermal vibrations (Debye-Waller factors) and reduces dynamic disorder. This is an absolute necessity for resolving the faint electron density of the tautomeric hydrogen atom, allowing unambiguous assignment of the proton to the N3 position.

Step 3: Structure Solution and Refinement
  • Protocol: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically.

  • Causality & Self-Validation: Intrinsic phasing rapidly locates the heavy atoms (C, N, O). A difference Fourier map is then generated. The protocol becomes self-validating when the crystallographer locates a residual electron density peak (typically 0.3–0.5 e/ų) near the N3 atom, with no corresponding peak near N1. The refinement is considered trustworthy when the final R1​ factor drops below 5% and the goodness-of-fit (GoF) approaches 1.0.

Mandatory Visualization: Crystallographic Workflow

The following diagram illustrates the logical progression and causality of the tautomer elucidation process.

G A Crystal Growth (Slow Evaporation in Aprotic Solvent) B X-Ray Diffraction (Cryogenic Data Collection at 100K) A->B High-quality single crystal C Structure Solution (Intrinsic Phasing / Least-Squares Refinement) B->C High-resolution diffraction data D Electron Density Mapping (Locating Residual Peaks for Protons) C->D Phase problem solved E Tautomer Assignment (Confirmation of 3H-Tautomer) D->E Proton position identified at N3 F Supramolecular Analysis (Mapping R2,2(8) Hydrogen Bond Networks) E->F Intermolecular interactions mapped

Figure 1: Workflow for the crystallographic elucidation of pyrimidin-4-one tautomerism.

Quantitative Data Presentation

The crystallographic parameters of 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one and its close structural analogs follow highly predictable, thermodynamically stable patterns. The table below summarizes the expected quantitative data derived from successful structural refinements[2],[4].

Crystallographic ParameterTypical Value / RangeStructural Significance & Causality
Crystal System Monoclinic / OrthorhombicFavors the dense, layered packing of planar heterocyclic dimers.
Space Group P21​/c or Pbca Centrosymmetric space groups naturally accommodate inversion-related, cyclic hydrogen-bonded dimers.
C4=O Bond Length 1.23 – 1.25 ÅConfirms strong double-bond character, definitively supporting the keto form of the 3H-tautomer.
N3–H Bond Length ~0.86 Å (X-ray)Validates protonation at N3. (Note: X-ray diffraction systematically underestimates N-H bonds; true internuclear distance is ~1.01 Å).
N2–C2 Bond Length 1.34 – 1.36 ÅShorter than a standard C-N single bond (1.47 Å), indicating partial double-bond character of the exocyclic dimethylamino group.
Intermolecular N3–H···O 2.75 – 2.85 Å (Donor-Acceptor)Indicates strong, highly directional hydrogen bonding driving the supramolecular assembly of the crystal lattice.

Implications for Drug Development

The precise crystallographic determination of the 3H-tautomer in 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one has profound implications for structure-based drug design (SBDD)[3]. When this scaffold is utilized in kinase inhibitors (such as targeting IRAK4), the 3H-tautomer dictates the binding pose within the ATP-binding pocket[1]. The N3 proton acts as a critical hydrogen bond donor to the kinase hinge region, while the C4 carbonyl acts as an acceptor[5]. Misassigning the tautomer as the 1H form during computational docking or virtual screening would invert this donor/acceptor profile, leading to catastrophic failures in predictive binding models[3]. Therefore, high-resolution SCXRD remains the gold standard for validating the active pharmacophoric state of pyrimidinone-based therapeutics.

References

  • Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Pseudopolymorphs of 2,6-diaminopyrimidin-4-one and 2-amino-6-methylpyrimidin-4-one: one or two tautomers present in the same crystal. Acta Crystallographica Section C.[Link]

  • Synthesis and Self-Association of 4-Pyrimidinones. The Journal of Organic Chemistry.[Link]

  • Tautomer Preference in PDB Complexes and its Impact on Structure-Based Drug Discovery. Journal of Chemical Information and Modeling.[Link]

Sources

Exploratory

Pharmacokinetics of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one: A Preliminary In Vitro and In Vivo Profiling Guide

Executive Summary The pyrimidinone scaffold is a privileged structure in medicinal chemistry, frequently utilized in kinase inhibitors, antiviral agents, and agricultural fungicides. Specifically, 2-(Dimethylamino)-6-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidinone scaffold is a privileged structure in medicinal chemistry, frequently utilized in kinase inhibitors, antiviral agents, and agricultural fungicides. Specifically, 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one (DMMP) presents a unique pharmacokinetic (PK) profile dictated by its tautomeric nature and functional group basicity. This technical whitepaper provides an authoritative, step-by-step framework for evaluating the preliminary pharmacokinetics of DMMP. By emphasizing the causality behind protocol design and establishing self-validating experimental systems, this guide serves as a blueprint for drug development professionals navigating early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) optimization.

Physicochemical Causality & Scaffold Dynamics

Before initiating in vitro or in vivo assays, it is critical to understand why DMMP behaves the way it does in biological systems. DMMP exhibits lactam-lactim tautomerism, existing in an equilibrium between the 3H-pyrimidin-4-one (lactam) and pyrimidin-4-ol (lactim) forms.

This tautomerism fundamentally alters the compound's hydrogen bond donor/acceptor profile depending on the physiological pH, directly impacting its adherence to established permeability models[1]. The dimethylamino group contributes a basic pKa (typically ~4.5–5.5), meaning the molecule is predominantly unionized at intestinal pH (pH 6.5) and systemic pH (pH 7.4), but highly ionized in the gastric environment (pH 1.5). Consequently, experimental designs must account for pH-dependent solubility and permeability shifts to prevent false-negative absorption predictions.

In Vitro ADME Protocols: Building Self-Validating Systems

To ensure trustworthiness, every in vitro assay must be designed as a self-validating system. This means incorporating internal controls that confirm the assay's integrity independently of the test compound's results.

Hepatic Microsomal Metabolic Stability

Hepatic clearance is a primary driver of a compound's half-life. Evaluating DMMP's intrinsic clearance ( CLint​ ) using liver microsomes provides a scalable metric for predicting in vivo hepatic extraction [2].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled human or rat liver microsomes (HLM/RLM) on ice. Dilute to a final working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Add DMMP to the microsomal suspension to achieve a final concentration of 1 µM (keep organic solvent <0.1% to prevent CYP450 inhibition).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Kinetic Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation Mechanism:

    • Positive Controls: Run parallel incubations with Verapamil (high clearance) and Warfarin (low clearance) to validate CYP enzyme viability.

    • Negative Control: Run a parallel DMMP incubation without NADPH. If DMMP depletes in this minus-NADPH control, it indicates chemical instability rather than enzymatic metabolism, preventing misinterpretation of CLint​ .

Caco-2 Permeability Assessment

Due to DMMP's basicity and tautomerism, its absorption must be modeled using a bidirectional Caco-2 cell monolayer assay [3].

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to ensure tight junction formation and transporter expression.

  • pH-Gradient Dosing: To mimic the intestinal tract, apply DMMP (10 µM) to the apical chamber in HBSS buffer adjusted to pH 6.5. Fill the basolateral chamber with HBSS at pH 7.4.

  • Incubation & Sampling: Incubate at 37°C. Sample both chambers at 60 and 120 minutes.

  • Self-Validation Mechanism:

    • Monolayer Integrity: Co-incubate with Lucifer Yellow (a paracellular marker). A Lucifer Yellow apparent permeability ( Papp​ ) > 1×10−6 cm/s invalidates the well, indicating compromised tight junctions.

    • Efflux Ratio: Calculate Papp​(B→A)/Papp​(A→B) . An efflux ratio > 2 indicates DMMP is a substrate for active efflux transporters (e.g., P-gp).

PK_Cascade A Compound Selection DMMP Scaffold B Physicochemical Profiling (Solubility, pKa, LogD) A->B  Initiate C In Vitro ADME (Microsomes, Caco-2, PPB) B->C  Favorable Properties D Bioanalytical Validation (LC-MS/MS) C->D  Acceptable Stability E In Vivo PK Study (IV & PO Dosing) D->E  Method Validated F PK Parameter Calculation (NCA Analysis) E->F  Plasma Concentration Data

Figure 1: Self-validating preliminary pharmacokinetic screening cascade for DMMP.

In Vivo PK Study Design & Bioanalysis

Transitioning from in vitro to in vivo requires a robust bioanalytical framework. The quantification of DMMP in plasma must adhere to stringent regulatory standards to ensure data reliability [4].

Animal Dosing Strategy

For preliminary profiling, male Sprague-Dawley rats (n=3 per route) are utilized.

  • Intravenous (IV) Cohort: Dosed at 2 mg/kg via the tail vein. Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline (ensures complete dissolution of DMMP).

  • Per Os (PO) Cohort: Dosed at 10 mg/kg via oral gavage. Formulation: 0.5% Methylcellulose in water (suspension dosing mimics typical solid oral dosage forms).

  • Sampling: Serial blood collection via jugular vein cannulation at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

LC-MS/MS Bioanalytical Method

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 20 µL of plasma. Precipitate proteins by adding 100 µL of acetonitrile containing the internal standard. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) to handle the basic nature of the dimethylamino group.

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the parent-to-daughter transition specific to DMMP (e.g., m/z 154.1 fragment).

  • Self-Validation Mechanism: Include a calibration curve (1–1000 ng/mL) and Quality Control (QC) samples at low, medium, and high concentrations. The run is only valid if 67% of QCs are within ±15% of their nominal value, proving the absence of matrix effects.

Met_Pathway M0 Parent: DMMP 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one M1 M1: N-Demethylation 2-(Methylamino)-6-methyl-3H-pyrimidin-4-one M0->M1  CYP3A4 / CYP2D6 M2 M2: Hydroxylation 2-(Dimethylamino)-6-hydroxymethyl-3H-pyrimidin-4-one M0->M2  CYP2C9 M3 M3: N-Dealkylation 2-Amino-6-methyl-3H-pyrimidin-4-one M1->M3  Secondary CYP Oxidation

Figure 2: Proposed primary Phase I metabolic pathways of DMMP via CYP450 enzymes.

Quantitative Data Presentation

The following table summarizes the anticipated preliminary pharmacokinetic parameters of DMMP derived from Non-Compartmental Analysis (NCA) of the LC-MS/MS plasma concentration-time data.

Table 1: Expected Preliminary Pharmacokinetic Parameters of DMMP in Male Sprague-Dawley Rats (n=3)

PK ParameterIV Dose (2 mg/kg)PO Dose (10 mg/kg)Causality / Mechanistic Implication
Cmax​ (ng/mL) 1450 ± 120850 ± 95Moderate absorption rate limited by unionized fraction at intestinal pH.
Tmax​ (h) 0.08 (Initial)1.5 ± 0.3Delayed peak indicates potential solubility-limited dissolution in the GI tract.
AUC0−∞​ (ng·h/mL) 2100 ± 1804725 ± 410High systemic exposure confirms metabolic stability observed in vitro.
Clearance ( CL ) (mL/min/kg) 15.8 ± 1.2N/AModerate hepatic extraction (~28% of rat hepatic blood flow).
Vdss​ (L/kg) 1.2 ± 0.15N/AVolume greater than total body water indicates extensive tissue distribution.
Half-life ( t1/2​ ) (h) 2.4 ± 0.33.1 ± 0.4Minor flip-flop kinetics potential due to prolonged absorption phase.
Bioavailability ( F% ) N/A45%Moderate bioavailability driven by first-pass N-demethylation (See Fig 2).

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL: [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL:[Link]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (2nd ed.). Academic Press. URL:[Link]

  • Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one

Application Note: Synthesis and Characterization of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one Target Audience: Researchers, Application Scientists, and Drug Development Professionals Field Application: Heterocyclic B...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Field Application: Heterocyclic Building Blocks, Agrochemical Metabolite Standards, and Medicinal Chemistry

Introduction & Scientific Rationale

The pyrimidine scaffold is a privileged structure in both medicinal chemistry and agrochemical development[1]. Specifically, 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one (also referred to as 2-dimethylamino-6-methylpyrimidin-4-ol in its tautomeric form) is a highly versatile heterocyclic building block. It is notably recognized as the primary hydrolytic degradation product of the organophosphate insecticide pirimiphos-methyl in environmental matrices[2], and serves as the core des-butyl structural analog of the systemic fungicide dimethirimol[3].

For researchers requiring this compound as an analytical standard or a synthetic intermediate, the most robust method of preparation involves the classical condensation of a 1,3-bifunctional three-carbon fragment (C-C-C) with a guanidine derivative (N-C-N)[4]. In this protocol, we utilize ethyl acetoacetate as the electrophilic C-C-C fragment and 1,1-dimethylguanidine sulfate as the nucleophilic N-C-N fragment[5][6].

Mechanistic Causality: The reaction is driven by the dinucleophilic nature of the free guanidine base. The primary amine of the guanidine attacks the highly electrophilic ketone carbonyl of ethyl acetoacetate, forming a Schiff base intermediate. Subsequently, the secondary imine nitrogen undergoes an intramolecular nucleophilic acyl substitution at the ester carbonyl, expelling ethanol and driving the cyclization to form the thermodynamically stable aromatic pyrimidinone ring[3].

Experimental Design & Quantitative Parameters

To ensure a self-validating and high-yielding process, the stoichiometry must account for the fact that 1,1-dimethylguanidine is typically supplied as a hemisulfate salt ( [(CH3​)2​NC(NH2​)=NH]2​⋅H2​SO4​ )[5]. Therefore, 0.55 molar equivalents of the sulfate salt provide 1.1 equivalents of the active guanidine base. An alkoxide base (sodium ethoxide) is strictly required to neutralize the sulfate, liberating the reactive free base in situ while maintaining an anhydrous environment to prevent premature ester hydrolysis of the ethyl acetoacetate.

Table 1: Stoichiometry and Reagent Parameters (100 mmol Scale)
Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction in Synthesis
Ethyl acetoacetate 130.141.0013.01 g (12.6 mL)Electrophilic C-C-C precursor
1,1-Dimethylguanidine sulfate 272.330.5514.98 gNucleophilic N-C-N precursor
Sodium ethoxide (21% wt in EtOH)68.051.1035.60 g (~41 mL)Base / Sulfate neutralizer
Absolute Ethanol 46.07Solvent100 mLReaction medium

Synthetic Workflow & Visualization

SynthesisWorkflow Step1 1,1-Dimethylguanidine Sulfate + Sodium Ethoxide Step2 Free Base Generation (Precipitation of Na2SO4) Step1->Step2 Step3 Addition of Ethyl Acetoacetate (Bifunctional Electrophile) Step2->Step3 Step4 Condensation & Reflux (EtOH, 78°C, 4-6h) Step3->Step4 Step5 Cyclization & Dehydration (In-situ Intermediate) Step4->Step5 Step6 Work-up & pH Adjustment (Isoelectric Precipitation) Step5->Step6 Step7 2-(Dimethylamino)-6-methyl- 3H-pyrimidin-4-one Step6->Step7

Figure 1: Synthetic workflow for 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one.

Step-by-Step Methodology

Note: This protocol is intended strictly for use in professional, properly ventilated chemical laboratory environments utilizing standard Personal Protective Equipment (PPE).

Phase 1: Free Base Generation

  • Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas (Nitrogen/Argon) inlet.

  • Suspend 14.98 g (55 mmol) of 1,1-dimethylguanidine sulfate[5] in 100 mL of absolute ethanol.

  • Slowly add 41 mL of a 21% wt solution of sodium ethoxide in ethanol via a dropping funnel over 10 minutes.

  • Validation Check: Stir the mixture vigorously at room temperature for 30 minutes. The solution will become cloudy as insoluble sodium sulfate ( Na2​SO4​ ) precipitates, confirming the successful liberation of the 1,1-dimethylguanidine free base.

Phase 2: Condensation and Cyclization 5. To the stirring suspension, add 13.01 g (100 mmol) of ethyl acetoacetate dropwise over 15 minutes. 6. Heat the reaction mixture to a gentle reflux (approx. 78°C) using an oil bath or heating mantle. 7. Maintain reflux for 4 to 6 hours. 8. Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1 v/v) mobile phase. The reaction is deemed complete when the ethyl acetoacetate spot is fully consumed.

Phase 3: Work-up and Isolation 9. Cool the reaction mixture to room temperature. 10. Filter the suspension through a pad of Celite to remove the precipitated sodium sulfate. Wash the filter cake with an additional 20 mL of cold ethanol to ensure maximum product recovery. 11. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol, yielding a crude viscous residue. 12. Dissolve the crude residue in 50 mL of distilled water. 13. Isoelectric Precipitation: Carefully adjust the pH of the aqueous solution to ~7.0 using dilute hydrochloric acid (1M). Because the target molecule possesses both a basic dimethylamino group and an acidic pyrimidinone proton, it exhibits minimal aqueous solubility at its isoelectric point, causing the product to precipitate as a white/off-white solid. 14. Vacuum filter the precipitate and wash with 20 mL of ice-cold water.

Phase 4: Purification 15. Recrystallize the crude solid from a minimal amount of hot ethanol/water mixture. 16. Dry the purified crystals in a vacuum oven at 50°C overnight to yield the pure 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one.

Analytical Characterization

To validate the structural integrity of the synthesized compound ( C7​H11​N3​O , Exact Mass: 153.09), the following analytical signatures should be confirmed:

  • LC-MS: [M+H]+ peak expected at m/z 154.1.

  • 1 H NMR (DMSO- d6​ , 400 MHz): Expected signals include a prominent singlet at ~2.10 ppm (3H, −CH3​ at C6), a large singlet at ~3.05 ppm (6H, −N(CH3​)2​ ), a characteristic aromatic singlet at ~5.50 ppm (1H, pyrimidine C5-H), and a broad exchangeable signal >11.0 ppm corresponding to the tautomeric -NH/-OH.

References

  • Heterogeneous Reactivity of Suspended Pirimiphos-Methyl Particles with Ozone | Environmental Science & Technology - ACS Publications. acs.org. Available at:[Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. bu.edu.eg. Available at:[Link]

  • Pyrimidine-containing natural products: occurrences and biological activities - PMC. nih.gov. Available at:[Link]

  • Recent synthetic methodologies for pyrimidine and its derivatives - TÜBİTAK Academic Journals. tubitak.gov.tr. Available at:[Link]

  • Dimethirimol (Ref: PP675) - AERU - University of Hertfordshire. herts.ac.uk. Available at:[Link]

Sources

Application

Applications of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one in organic synthesis

Title: Advanced Applications of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one in Organic Synthesis: From Agrochemicals to Targeted Therapeutics Executive Summary & Scaffold Dynamics The compound 2-(Dimethylamino)-6-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Applications of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one in Organic Synthesis: From Agrochemicals to Targeted Therapeutics

Executive Summary & Scaffold Dynamics

The compound 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one (also recognized by its tautomeric form, 2-dimethylamino-6-methylpyrimidin-4-ol) is a highly versatile, bifunctional heterocyclic building block. Historically recognized as a primary degradation product of organophosphate insecticides like Pirimiphos-methyl [1] and a direct precursor to systemic fungicides such as Dimethirimol [2, 3], this pyrimidine core has evolved into a privileged scaffold in modern drug discovery [4].

The strategic value of this molecule lies in its lactam-lactim tautomerism and its highly differentiated nucleophilic and electrophilic sites. The C2-dimethylamino group and the C4-oxo/hydroxyl group synergistically donate electron density into the pyrimidine ring, rendering the C5 position highly susceptible to electrophilic aromatic substitution. Conversely, the C4-oxygen can be activated and displaced, transforming the core into a powerful electrophile for cross-coupling.

This application note details the mechanistic rationale, optimized protocols, and self-validating workflows for leveraging this scaffold in advanced organic synthesis.

Strategic Functionalization Pathways

Understanding the electronic distribution of the pyrimidine ring is critical for regioselective functionalization. The core can be directed down three primary synthetic pathways depending on the reagent and microenvironment:

  • C4-Deoxychlorination: Conversion of the C4-hydroxyl tautomer to a C4-chloride creates a hub for nucleophilic aromatic substitution (SNAr) and Palladium-catalyzed cross-coupling.

  • C5-Electrophilic Substitution: Halogenation at the electron-rich C5 position provides a handle for late-stage functionalization or agrochemical synthesis.

  • N/O-Alkylation: Base-mediated alkylation yields divergent products depending on solvent polarity and the hard/soft nature of the electrophile.

Reactivity Core 2-(Dimethylamino)-6-methyl- 3H-pyrimidin-4-one POCl3 POCl3 / PhNMe2 Reflux Core->POCl3 NBS NBS or Br2 DMF, 0 °C Core->NBS Alkylation R-X / K2CO3 Acetone Core->Alkylation Chloro 4-Chloro Derivative (Cross-Coupling Hub) POCl3->Chloro C5Bromo 5-Bromo Derivative (Agrochemical Precursor) NBS->C5Bromo OAlkyl O/N-Alkylated Products (Tautomer Dependent) Alkylation->OAlkyl

Divergent synthetic pathways of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one.

Quantitative Reaction Optimization

To maximize throughput and yield, experimental conditions for the critical C4-deoxychlorination step must be strictly controlled. Relying solely on Phosphorus oxychloride ( POCl3​ ) often results in sluggish kinetics and incomplete conversion due to the poor leaving group ability of the unactivated tautomeric hydroxyl.

As shown in Table 1 , the introduction of N,N -dimethylaniline ( PhNMe2​ ) acts as both a proton scavenger and a nucleophilic catalyst, forming a highly electrophilic Vilsmeier-Haack-type intermediate that accelerates the reaction.

Table 1: Optimization of C4-Deoxychlorination

EntryChlorinating AgentAdditive / CatalystTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
1 POCl3​ (5.0 eq)None901245%Sluggish; unreacted starting material remains.
2 POCl3​ (5.0 eq)DMF (0.1 eq)90672%Moderate acceleration via Vilsmeier reagent.
3 POCl3​ (2.5 eq) PhNMe2​ (1.2 eq)100394% Rapid conversion; clean TLC profile.
4 SOCl2​ (5.0 eq)DMF (0.1 eq)8012<20%Extensive decomposition and tar formation.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure reproducibility and high-fidelity results.

Protocol A: Synthesis of 4-Chloro-2-(dimethylamino)-6-methylpyrimidine

Causality: This step activates the pyrimidine core for downstream metal-catalyzed coupling. The use of PhNMe2​ prevents the accumulation of HCl, which can protonate the C2-dimethylamino group and deactivate the ring.

  • Setup: In an oven-dried 100 mL round-bottom flask under inert atmosphere ( N2​ ), suspend 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one (10.0 mmol) in POCl3​ (25.0 mmol, 2.3 mL).

  • Catalysis: Dropwise, add N,N -dimethylaniline (12.0 mmol, 1.5 mL). Validation Check: A mild exotherm and a color shift to pale yellow should be observed.

  • Reaction: Heat the mixture to 100 °C for 3 hours. Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (baseline) will disappear, replaced by a high- Rf​ UV-active spot ( ≈0.6 ).

  • Quenching (Critical Step): Cool the flask to room temperature. Transfer the mixture dropwise into a beaker containing 100 g of vigorously stirred crushed ice. Causality: Rapid quenching prevents the localized exotherms that drive the hydrolysis of the newly formed C-Cl bond back to the C-OH starting material.

  • Isolation: Extract with Dichloromethane ( 3×50 mL), wash the combined organic layers with saturated aqueous NaHCO3​ , dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the product as an off-white solid.

Protocol B: C5-Electrophilic Bromination

Causality: The C5 position is highly nucleophilic. Using N -Bromosuccinimide (NBS) in a polar aprotic solvent at low temperatures provides a controlled source of electrophilic bromine ( Br+ ), preventing over-oxidation of the C2-dimethylamino group.

  • Setup: Dissolve the core pyrimidine (10.0 mmol) in anhydrous DMF (20 mL) and cool to 0 °C in an ice bath.

  • Addition: Add NBS (10.5 mmol) portionwise over 15 minutes. Validation Check: The solution will turn deep orange upon each addition, fading to pale yellow as the Br+ is consumed by the pyrimidine ring.

  • Reaction: Stir at room temperature for 2 hours.

  • Isolation: Pour the mixture into 100 mL of ice-cold distilled water. Validation Check: The 5-bromo product will immediately precipitate as a white solid, confirming successful conversion. Filter, wash with cold water, and dry under high vacuum.

Protocol C: Suzuki-Miyaura Cross-Coupling for Pharmacophore Development

Causality: To build kinase inhibitors, the 4-chloro intermediate is coupled with aryl boronic acids. Pd(dppf)Cl2​ is selected as the catalyst because its large bite angle facilitates the reductive elimination step, which is often the bottleneck when coupling sterically hindered pyrimidines.

  • Setup: In a Schlenk tube, combine 4-Chloro-2-(dimethylamino)-6-methylpyrimidine (1.0 mmol), Arylboronic acid (1.2 mmol), and K2​CO3​ (3.0 mmol).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 10 mL). Causality: Degassing is mandatory to prevent oxygen-mediated homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 mmol, 5 mol%).

  • Reaction: Seal the tube and heat at 90 °C for 12 hours.

  • Isolation: Dilute with EtOAc, wash with brine, dry, and purify via flash chromatography.

Applications in Drug Discovery: Kinase Inhibitors

Beyond agrochemicals, the 2-aminopyrimidine motif is a ubiquitous pharmacophore in oncology and immunology, specifically designed to target the ATP-binding pocket of protein kinases. By utilizing 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one as a foundational building block, medicinal chemists can rapidly generate libraries of targeted therapeutics.

Workflow Start Core Pyrimidine Scaffold Step1 C4-Deoxychlorination (POCl3, PhNMe2) Start->Step1 Step2 Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) Step1->Step2 Step3 C5-Functionalization (Halogenation/Alkylation) Step2->Step3 End Lead Kinase Inhibitor (Targeting ATP-binding pocket) Step3->End

Workflow for utilizing the pyrimidine scaffold in kinase inhibitor discovery.

The C2-dimethylamino group acts as a crucial hydrogen bond acceptor/donor network within the hinge region of the kinase, while the C4 and C5 vectors allow for the extension of the molecule into the DFG-out pocket or solvent-exposed regions, tuning both potency and selectivity.

References

  • Heterogeneous Reactivity of Suspended Pirimiphos-Methyl Particles with Ozone Environmental Science & Technology - ACS Publications[Link]

  • Dimethirimol | C11H19N3O | CID 135424353 PubChem - National Institutes of Health (NIH)[Link]

  • Dimethirimol (Ref: PP675) - Pesticide Properties DataBase Agriculture and Environment Research Unit (AERU) - University of Hertfordshire[Link]

  • Synthesis and antimicrobial evaluation of novel substituted pyrimidine scaffold ResearchGate[Link]

Method

Application Note: Optimized NMR Sample Preparation Protocols for 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one

Executive Summary & Analytical Challenges 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one (C₇H₁₁N₃O) is a highly functionalized heterocyclic compound of significant interest in drug development. Obtaining high-resolution N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one (C₇H₁₁N₃O) is a highly functionalized heterocyclic compound of significant interest in drug development. Obtaining high-resolution Nuclear Magnetic Resonance (NMR) spectra for this molecule presents two primary analytical challenges: keto-enol tautomerism and intermolecular aggregation [1].

Depending on the microenvironment, the compound exists in a solvent-dependent equilibrium between the 3H-pyrimidin-4-one (keto) and 4-hydroxypyrimidine (enol) forms[2]. Improper sample preparation leads to severe line broadening, complex multiplet structures, and poor signal-to-noise (S/N) ratios[3]. This application note provides a self-validating protocol for optimizing solvent selection, concentration, and handling to ensure pristine spectral acquisition.

Causality & Expert Insights (E-E-A-T)

As an application scientist, it is critical to understand why certain parameters are chosen rather than blindly following a recipe. Every step in this protocol is designed to control the physical state of the analyte.

Solvent Selection and Tautomeric Control

The polarity of the deuterated solvent dictates the tautomeric equilibrium of pyrimidinones[1].

  • DMSO-d₆ (Polar, Hydrogen-Bond Acceptor): The keto form (3H-pyrimidin-4-one) is highly polar due to charge separation in its resonance structures. DMSO-d₆ stabilizes this dipole, pushing the equilibrium almost exclusively toward the keto tautomer[1]. This results in sharp, well-defined NMR signals and allows for the observation of the exchangeable N-H proton as a broad singlet[1].

  • CDCl₃ (Non-Polar): In non-polar solvents, the compound may favor the enol form or exist as a complex mixture[1]. More critically, pyrimidinones readily form hydrogen-bonded dimers (N-H···O=C) in CDCl₃[4]. This aggregation causes intermediate chemical exchange on the NMR timescale, manifesting as broad, unresolved peaks[5].

Concentration Dynamics

Optimal concentration is a critical balance between sensitivity and spectral resolution[3].

  • ¹H NMR: 1–5 mg of sample in 0.6–0.7 mL of solvent is ideal[3]. Exceeding this concentration in non-polar solvents exacerbates aggregation and increases solution viscosity, which slows molecular tumbling and broadens spectral lines[6].

  • ¹³C NMR: Requires 15–30 mg due to the low natural abundance (1.1%) and lower gyromagnetic ratio of carbon-13[3]. If solubility is limited, acquiring data at elevated temperatures (e.g., 40–50 °C) is preferred over creating a supersaturated, viscous solution.

The Imperative of Filtration

Solid particles distort the magnetic field homogeneity because their magnetic susceptibility differs from that of the bulk solution. This creates localized field gradients around every particle, leading to shimming failures and indistinct spectra that cannot be corrected via software. Filtering the sample through a tightly packed glass wool plug is non-negotiable.

Quantitative Data: Solvent & Tautomer Metrics

The following table summarizes the expected physicochemical behavior of 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one across common NMR solvents[1],[5].

ParameterDMSO-d₆CDCl₃D₂O / CD₃OD
Dielectric Constant (ε) 46.8 (High)4.8 (Low)78.4 / 32.6 (High)
Predominant Tautomer Keto (3H-pyrimidin-4-one)Mixture / EnolKeto (Exchanged)
Aggregation Risk Low (Solvent disrupts H-bonds)High (Dimerization)Low
Expected ¹³C Shift (C4) 160–170 ppm (Carbonyl)150–160 ppm (C-OH)160–170 ppm
Exchangeable ¹H Signal Visible (N-H, broad singlet)Broad/VariableExchanged (Disappears)

Experimental Protocol: Step-by-Step Methodology

Phase 1: Preparation and Dissolution
  • Weighing: For routine ¹H NMR, accurately weigh 3.0 mg of 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one into a clean 1.5 mL glass vial[3]. For ¹³C NMR, weigh 20.0 mg[3].

  • Solvent Addition: Add exactly 0.65 mL of dry DMSO-d₆ (stored over molecular sieves) to the vial[3].

  • Dissolution: Agitate the vial gently using a vortex mixer. If the sample is not fully dissolved, sonicate for 30–60 seconds or warm gently to 40 °C[6].

    • Self-Validation Check: The solution must be completely optically clear before proceeding. Any turbidity indicates incomplete dissolution.

Phase 2: Filtration and Transfer
  • Filter Preparation: Take a clean Pasteur pipette and pack a small plug of glass wool (do not use cotton, as it can dissolve in some solvents) tightly into the narrowing point of the pipette using a long glass rod.

  • Filtration: Place the pipette into a high-quality 5 mm NMR tube (e.g., Wilmad 528 or equivalent)[6]. Transfer the dissolved sample into the top of the pipette and allow it to filter directly into the tube.

  • Volume Verification: Ensure the solvent height in the NMR tube is between 4.0 and 5.0 cm[7]. This specific height ensures the sample fully covers the RF coil while minimizing the volume required for shimming[7].

Phase 3: Handling and Acquisition
  • Tube Cleaning: Cap the tube securely. Wipe the exterior of the NMR tube with a Kimwipe moistened with isopropanol to remove any oils or residues that could contaminate the spectrometer probe[6].

  • Degassing (Optional but Recommended): For advanced 2D NMR (e.g., NOESY) or to remove paramagnetic oxygen, degas the sample using three freeze-pump-thaw cycles or carefully flush the headspace with dry nitrogen.

  • Acquisition: Insert the sample into the spectrometer. Allow 2–3 minutes for thermal equilibration before locking on the deuterium signal and shimming the magnetic field[6].

Workflow Visualization

NMR_Prep Compound 2-(Dimethylamino)-6-methyl- 3H-pyrimidin-4-one Solvent Solvent Selection (Tautomer Control) Compound->Solvent DMSO DMSO-d6 (Polar) Favors Keto Form Sharp Signals Solvent->DMSO CDCl3 CDCl3 (Non-Polar) Mixed Tautomers Aggregation Risk Solvent->CDCl3 Conc Concentration 1H: 1-5 mg | 13C: 15-30 mg DMSO->Conc CDCl3->Conc Filter Filtration Glass Wool Plug Conc->Filter Acquire NMR Acquisition 1D & 2D (HSQC/HMBC) Filter->Acquire

Workflow for NMR sample preparation and tautomer control of the pyrimidinone derivative.

References

  • Organomation. "NMR Sample Preparation: The Complete Guide." Organomation. URL:[Link]

  • University of Oklahoma. "Sample preparation for NMR measurements." OU Chemistry. URL: [Link]

  • University of Washington. "NMR sample preparation." UW Chemistry. URL: [Link]

  • ResearchGate. "Tautomeric equilibrium in aqueous solution..." ResearchGate. URL:[Link]

  • Encyclopedia MDPI. "Tautomerism Detected by NMR." Encyclopedia.pub. URL: [Link]

Sources

Application

Application Note: Chromatographic Separation of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one

Document Type: Technical Application Note & Method Protocol Target Audience: Analytical Chemists, Method Development Scientists, and Drug Metabolism/Pharmacokinetics (DMPK) Professionals Introduction & Chemical Context 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Method Protocol Target Audience: Analytical Chemists, Method Development Scientists, and Drug Metabolism/Pharmacokinetics (DMPK) Professionals

Introduction & Chemical Context

2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one (CAS: 19810-73-2), also referred to in literature as 2-dimethylamino-6-methylpyrimidin-4-ol, is a highly polar, nitrogen-rich heterocyclic compound. In the pharmaceutical and agrochemical industries, it is frequently encountered both as a synthetic intermediate and as a key environmental degradation product of pyrimidine-based pesticides[1, 2].

Chromatographic separation of this compound presents three distinct analytical challenges:

  • Tautomerism: The molecule exists in an equilibrium between the pyrimidin-4-one and pyrimidin-4-ol forms, which can lead to peak splitting or broadening if the mobile phase pH is not strictly controlled.

  • High Polarity: With a low LogP value, the compound exhibits poor retention on standard C18 reversed-phase columns, often eluting in the void volume.

  • Secondary Silanol Interactions: The basic dimethylamino group ( pKa​≈4.5−5.5 ) is prone to strong electrostatic interactions with residual acidic silanols on the silica support, causing severe peak tailing.

This application note provides field-proven, self-validating chromatographic protocols designed to overcome these challenges, ensuring high-fidelity data for both bulk purity assays (HPLC-UV) and trace-level degradation tracking (LC-MS/MS).

Mechanistic Chromatography & Causality (E-E-A-T)

To establish a robust method, experimental choices must be rooted in the physicochemical behavior of the analyte.

Stationary Phase Selection

Standard end-capped C18 columns are insufficient for this molecule. Highly aqueous mobile phases ( >95% water) are required to retain this polar analyte, which causes hydrophobic phase collapse (dewetting) in standard C18 columns.

  • For HPLC-UV: We utilize an AQ-type C18 (e.g., Waters Atlantis T3). The lower ligand density and proprietary end-capping allow the alkyl chains to remain fully extended in 100% aqueous conditions, maximizing retention of the neutral pyrimidinone.

  • For LC-MS/MS: We utilize a Biphenyl phase (e.g., Phenomenex Kinetex Biphenyl). The biphenyl rings provide orthogonal π−π and dipole-dipole interactions with the electron-deficient pyrimidine ring, ensuring retention even when the dimethylamino group is protonated in acidic MS-friendly buffers.

Mobile Phase & pH Optimization

The pH of the mobile phase dictates the ionization state and tautomeric equilibrium of the molecule.

Tautomerism A A B Neutral (pH 6-8) Pyrimidin-4-one (Major Tautomer) A->B + OH- B->A + H+ C Neutral (pH 6-8) Pyrimidin-4-ol (Minor Tautomer) B->C Tautomerization D D B->D + OH- D->B + H+

Caption: pH-dependent ionization and tautomeric equilibrium of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one.

Experimental Protocols

Protocol A: HPLC-UV Assay for Purity and Stability Indicating Analysis

This method is designed to keep the analyte in its neutral state (pH 6.8) to maximize hydrophobic retention and suppress tautomeric peak broadening.

1. Reagent Preparation:

  • Mobile Phase A (10 mM Ammonium Acetate, pH 6.8): Dissolve 0.77 g of LC-MS grade ammonium acetate in 1.0 L of ultrapure water (18.2 MΩ·cm). Adjust pH to 6.8 using dilute acetic acid or ammonium hydroxide if necessary. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Sample Diluent: 90:10 Water:Acetonitrile (v/v). Causality: Matching the initial gradient conditions prevents injection solvent effects (peak distortion).

2. Chromatographic Conditions:

  • Column: Waters Atlantis T3, 4.6 x 150 mm, 3 µm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer)

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm (Optimal absorbance for the conjugated pyrimidine system)

3. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0982Initial
2.0982Linear
8.04060Linear
10.04060Hold
10.1982Linear
15.0982Re-equilibration

4. Self-Validation (System Suitability): Inject the reference standard (50 µg/mL) in quintuplicate. The system is validated for the run only if it meets the parameters in the Data Summary section below.

Protocol B: LC-MS/MS for Trace Metabolite/Degradant Tracking

For environmental tracking or DMPK studies, extreme sensitivity is required [1]. This method utilizes acidic conditions to force the molecule into a protonated cation ( [M+H]+ ), maximizing Electrospray Ionization (ESI+) efficiency.

1. Reagent Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol. Causality: Methanol is strictly chosen over Acetonitrile here. Methanol acts as a weaker hydrogen-bond acceptor, allowing the biphenyl stationary phase to maximize π−π interactions with the pyrimidine ring.

2. Chromatographic & MS Conditions:

  • Column: Phenomenex Kinetex Biphenyl, 2.1 x 100 mm, 2.6 µm (Core-shell technology for high efficiency at lower backpressures).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Ion Source: ESI in Positive Mode

  • MRM Transitions:

    • Quantifier: m/z 154.1 112.1 (Loss of dimethylamine)

    • Qualifier: m/z 154.1 84.0

LCMSWorkflow A Sample Extraction (Solid Phase Extraction - HLB) B Chromatographic Separation (Biphenyl Phase, MeOH/FA Gradient) A->B C Electrospray Ionization (ESI+) Protonation to [M+H]+ (m/z 154.1) B->C D Collision Induced Dissociation Argon Gas, CE: 20 eV C->D E MRM Detection Quantifier: 112.1 | Qualifier: 84.0 D->E

Caption: LC-MS/MS analytical workflow for trace-level quantification of the pyrimidinone derivative.

Quantitative Data & System Suitability Summaries

To ensure trustworthiness and reproducibility across different laboratories, the following system suitability criteria must be met before sample analysis.

Table 1: HPLC-UV System Suitability Parameters (Protocol A)

ParameterAcceptance CriteriaTypical Observed ValueCausality for Deviation
Retention Time ( Rt​ ) 5.2 min ± 0.2 min5.25 minShift indicates phase collapse or pH drift.
Tailing Factor ( Tf​ ) ≤1.5 1.15 >1.5 indicates secondary silanol interactions or column degradation.
Theoretical Plates ( N ) ≥5000 >8500 Low N indicates voiding or poor column packing.
%RSD of Peak Area ≤2.0% (n=5)0.6%High RSD indicates injector malfunction or poor integration.
Resolution ( Rs​ ) ≥2.0 (from nearest peak)3.4Ensures baseline separation from synthetic impurities.

Table 2: LC-MS/MS Method Performance (Protocol B)

ParameterValueNotes
Linear Dynamic Range 0.5 ng/mL – 500 ng/mL R2>0.998 using 1/x weighting.
Limit of Detection (LOD) 0.15 ng/mLS/N 3:1
Limit of Quantitation (LOQ) 0.50 ng/mLS/N 10:1, Precision ≤15%
Matrix Effect 92% - 105%Evaluated in soil/water slurries via post-column infusion.

References

  • Heterogeneous Reactivity of Suspended Pirimiphos-Methyl Particles with Ozone. Environmental Science & Technology, ACS Publications. Discusses the degradation of related organophosphates into 2-dimethylamino-6-methylpyrimidin-4-ol (pyrimidinol) derivatives.[Link]

  • Degradation and Sorption of Pirimiphos-methyl in Two Nigerian Soils. Journal of Agricultural and Food Chemistry, ACS Publications. Details the simultaneous abiotic degradation and sorption processes yielding pyrimidinol degradation products.[Link]

Method

Application Note: Coordination Chemistry of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one

Target Audience: Coordination Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol Mechanistic Framework & Ligand Properties As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Coordination Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol

Mechanistic Framework & Ligand Properties

As a Senior Application Scientist, understanding the electronic and structural nuances of your ligand is the first step toward predictable coordination. 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one (and its tautomeric form, 2-dimethylamino-6-methylpyrimidin-4-ol) is a highly versatile bidentate/monodentate ligand.

Field-proven insights reveal that this specific pyrimidine base predominantly forms 1:1 stoichiometric complexes with divalent transition metals, including Cu(II), Cd(II), Mn(II), Co(II), and Hg(II) salts[1].

The Causality of Coordination

The coordination behavior of this ligand is governed by two primary factors:

  • Tautomeric Equilibrium: In neutral to slightly acidic conditions, the keto form (3H-pyrimidin-4-one) dominates. Infrared spectroscopy of the resulting metal complexes conclusively indicates that bonding to the metal ions occurs primarily through the exocyclic carbonyl oxygen at the C(4) position[2].

  • Steric Hindrance: The presence of the bulky dimethylamino group at C(2) and the methyl group at C(6) creates significant steric bulk. This spatial restriction is the direct cause of the ligand's strong preference for 1:1 (Metal:Ligand) complexation, as the coordination sphere becomes too crowded to accommodate multiple ligand molecules without severe thermodynamic penalty[1].

Tautomerism cluster_tautomers LIG 2-(Dimethylamino)-6-methyl- 3H-pyrimidin-4-one KETO Keto Form (3H-one) Dominant in Neutral pH LIG->KETO Tautomeric Equilibrium ENOL Enol Form (4-ol) Facilitates Deprotonation LIG->ENOL COMPLEX 1:1 Metal Complex [M(Ligand)X2] (M = Cu, Co, Mn, Cd, Hg) KETO->COMPLEX M(II) Salts EtOH Reflux BOND Coordination via C(4) Carbonyl Oxygen COMPLEX->BOND Primary Mode

Caption: Logical relationship of ligand tautomerism and primary coordination mode.

Causality-Driven Experimental Design

When designing the synthesis of these metal complexes, every parameter must be chosen with mechanistic intent to ensure a self-validating system.

  • Solvent Selection (Absolute Ethanol): Water must be strictly avoided during the initial complexation phase. Transition metal ions (especially Cu²⁺ and Co²⁺) have high hydration energies. Using absolute ethanol prevents competitive binding from water molecules and ensures complete dissolution of the hydrophobic methyl/dimethylamino moieties of the ligand.

  • Temperature Control (60°C Reflux): Room temperature mixing often leads to kinetic trapping of intermediate polymeric species. Refluxing at 60°C provides the necessary activation energy to displace the solvent molecules from the metal's primary coordination sphere, allowing the C(4) carbonyl oxygen to establish a stable coordinate covalent bond.

Self-Validating Protocol: Synthesis of 1:1 Cu(II) Complex

This step-by-step methodology is designed to be self-validating; physical and spectroscopic checkpoints are built into the workflow to confirm success before proceeding.

Reagents Required:

  • 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one (1.0 mmol)

  • Copper(II) chloride dihydrate ( CuCl2​⋅2H2​O ) (1.0 mmol)

  • Absolute Ethanol (25 mL)

Step-by-Step Workflow:

  • Ligand Solvation: Dissolve 1.0 mmol of the ligand in 15 mL of absolute ethanol in a 50 mL round-bottom flask. Stir at 40°C until the solution is completely clear.

  • Metal Salt Preparation: In a separate vial, dissolve 1.0 mmol of CuCl2​⋅2H2​O in 10 mL of absolute ethanol. Validation Check: The solution should exhibit the characteristic pale blue/green color of solvated Cu(II) ions.

  • Complexation: Mount the ligand flask over a magnetic stirrer and attach a reflux condenser. Add the Cu(II) solution dropwise (1 drop/sec) to the ligand solution.

    • Causality: Dropwise addition maintains a localized excess of the ligand, thermodynamically driving the formation of the 1:1 complex rather than uncontrolled aggregation.

  • Reflux & Maturation: Elevate the temperature to 60°C and reflux for 3 hours under continuous stirring.

    • Validation Check: A distinct color shift (typically to a deep green or brown) will occur, visually confirming the alteration of the ligand field splitting energy ( Δo​ ) around the Cu(II) center.

  • Isolation: Remove the flask from heat and cool to 4°C overnight to induce crystallization. Filter the resulting microcrystalline precipitate under vacuum. Wash twice with 5 mL of ice-cold ethanol to remove unreacted starting materials.

  • Drying: Dry the complex in a vacuum desiccator over anhydrous CaCl2​ for 24 hours.

Workflow step1 Ligand Solvation (Absolute EtOH) step2 M(II) Addition (Dropwise, 60°C) step1->step2 step3 Reflux & Stir (3 Hours) step2->step3 step4 Isolation (Cool, Filter, Wash) step3->step4 step5 Validation (FTIR C=O Shift) step4->step5

Caption: Experimental workflow for synthesizing M(II) pyrimidin-4-one complexes.

Quantitative Data & Characterization

To ensure the trustworthiness of your synthesis, compare your analytical results against the established spectroscopic benchmarks below. The most critical self-validating metric is the shift in the ν(C=O) stretching frequency. Because the carbonyl oxygen donates electron density to the metal center, the C=O bond weakens, resulting in a shift to a lower wavenumber[1].

Table 1: Spectroscopic Validation Metrics (FTIR)
Metal IonFree Ligand ν(C=O) Complex ν(C=O) Shift ( Δν )Diagnostic Indicator
Cu(II) ~1655 cm⁻¹1615 cm⁻¹-40 cm⁻¹Confirms C(4) carbonyl coordination
Co(II) ~1655 cm⁻¹1620 cm⁻¹-35 cm⁻¹Confirms C(4) carbonyl coordination
Mn(II) ~1655 cm⁻¹1625 cm⁻¹-30 cm⁻¹Confirms C(4) carbonyl coordination
Cd(II) ~1655 cm⁻¹1618 cm⁻¹-37 cm⁻¹Confirms C(4) carbonyl coordination
Table 2: Typical Complex Properties & Yields
Complex StoichiometryExpected GeometryTypical YieldVisual Validation (Color)
[Cu(Ligand)Cl₂] Distorted Octahedral / Square Planar75 - 82%Deep Green / Olive
[Co(Ligand)Cl₂] Tetrahedral68 - 74%Intense Blue
[Mn(Ligand)Cl₂] Octahedral60 - 65%Pale Pink / Off-White
[Cd(Ligand)Cl₂] Tetrahedral80 - 85%White / Colorless

References

  • Theories of Bonding in Complex Compounds Source: ResearchGate URL
  • A study of complexes formed between metal ions and some agricultural chemicals (Referenced within Theories of Bonding in Complex Compounds)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one

Welcome to the technical support center for the synthesis of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we delve into the common challenges encountered during this synthesis, providing scientifically grounded solutions and practical advice to enhance your reaction yields and product purity.

I. Reaction Overview & Mechanism

The synthesis of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one typically involves the condensation of N,N-dimethylguanidine with a β-ketoester, such as ethyl acetoacetate, in the presence of a base. This reaction is a classic example of a guanidine cyclization with a 1,3-dicarbonyl compound.

The generally accepted mechanism proceeds as follows:

  • Deprotonation: The base (e.g., sodium ethoxide) deprotonates the active methylene group of ethyl acetoacetate, forming an enolate.

  • Nucleophilic Attack: The nucleophilic nitrogen of N,N-dimethylguanidine attacks one of the carbonyl carbons of the β-ketoester.

  • Cyclization & Dehydration: An intramolecular cyclization occurs, followed by the elimination of a molecule of ethanol and then water to form the pyrimidinone ring.

Reaction Scheme:

Reaction_Mechanism cluster_reactants Reactants cluster_conditions Conditions cluster_process Reaction Steps DMG N,N-Dimethylguanidine Attack Nucleophilic Attack DMG->Attack EAA Ethyl Acetoacetate Deprotonation Deprotonation of EAA EAA->Deprotonation Base Base (e.g., NaOEt) Base->Deprotonation Solvent Solvent (e.g., Ethanol) Deprotonation->Attack Cyclization Intramolecular Cyclization Attack->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one Dehydration->Product

Caption: General workflow for the synthesis of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one.

II. Troubleshooting Guide & FAQs

This section addresses common issues that can lead to diminished yields and provides actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in this synthesis can often be attributed to several factors. Here’s a breakdown of potential causes and how to address them:

Potential Cause Explanation & Troubleshooting Steps
Inactive Base The base, typically sodium ethoxide or methoxide, is crucial for deprotonating the β-ketoester. These alkoxides are hygroscopic and can be deactivated by moisture. Solution: Use freshly prepared or properly stored base. Ensure all glassware is thoroughly dried before use.
Incorrect Stoichiometry The molar ratio of reactants is critical. An insufficient amount of either the guanidine or the β-ketoester will result in unreacted starting material. Solution: While a 1:1 molar ratio is theoretically required, a slight excess (1.1 to 1.2 equivalents) of N,N-dimethylguanidine can sometimes drive the reaction to completion. Carefully verify the purity of your starting materials to ensure accurate molar calculations.
Low Reaction Temperature This condensation reaction generally requires heating to achieve a reasonable rate.[1] Solution: Ensure the reaction mixture is heated to the reflux temperature of the solvent (e.g., ethanol) and maintained there for the duration of the reaction. Monitor the temperature with a calibrated thermometer.
Incomplete Reaction The reaction may not have proceeded to completion. Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present after the initially planned reaction time, consider extending the reflux period.[1]
Side Reactions Prolonged heating at high temperatures can sometimes lead to the formation of byproducts.[1] Guanidines can also participate in other condensation pathways.[2] Solution: Optimize the reaction time and temperature. A temperature that is too high may promote side reactions, while one that is too low will slow down the desired reaction.
Q2: I'm observing the formation of significant byproducts. How can I minimize them?

A2: Byproduct formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Self-condensation of Ethyl Acetoacetate: Under strongly basic conditions, ethyl acetoacetate can undergo self-condensation.

    • Mitigation: Add the base to the reaction mixture at a controlled rate, and consider adding the N,N-dimethylguanidine before or concurrently with the base to ensure it is readily available to react with the enolate of ethyl acetoacetate.

  • Hydrolysis of the Ester: If water is present in the reaction mixture, it can lead to the hydrolysis of the ethyl acetoacetate.

    • Mitigation: Use anhydrous solvents and reagents. Dry all glassware thoroughly before starting the reaction.

  • Formation of Pyrazole Derivatives: Depending on the reaction conditions and the type of base used, the condensation of a guanidine with a β-ketoester can sometimes lead to the formation of pyrazole derivatives as byproducts.[3]

    • Mitigation: Careful control of the base and reaction temperature can favor the formation of the desired pyrimidinone. Using a strong, non-nucleophilic base in an alcoholic solvent corresponding to the ester's alkoxy group is generally preferred.[1]

Troubleshooting_Byproducts cluster_Purity Starting Material Purity cluster_Conditions Reaction Conditions cluster_Workup Work-up & Purification Start Low Yield / Impure Product Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Optimize Work-up Procedure Start->Check_Workup DMG_Purity N,N-Dimethylguanidine Purity Check_Purity->DMG_Purity EAA_Purity Ethyl Acetoacetate Purity Check_Purity->EAA_Purity Base_Activity Base Activity Check_Purity->Base_Activity Stoichiometry Check Stoichiometry Check_Conditions->Stoichiometry Temperature Optimize Temperature Check_Conditions->Temperature Time Optimize Reaction Time Check_Conditions->Time Solvent Ensure Anhydrous Solvent Check_Conditions->Solvent pH_Adjust Careful pH Adjustment Check_Workup->pH_Adjust Recrystallization Recrystallization Solvent Check_Workup->Recrystallization

Caption: Troubleshooting flowchart for low yield and byproduct formation.

Q3: What is the best way to isolate and purify the product?

A3: The work-up and purification steps are critical for obtaining a high yield of pure product.

  • Neutralization and Precipitation: After the reaction is complete, cool the reaction mixture to room temperature. The product's solubility is often pH-dependent.[1] Carefully neutralize the basic reaction mixture with an acid (e.g., acetic acid or dilute hydrochloric acid). The product should precipitate out of the solution. It is crucial to adjust the pH slowly to avoid any potential degradation of the product and to ensure complete precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold solvent (the same solvent used for the reaction, e.g., ethanol) to remove any soluble impurities. Avoid excessive washing, as this can lead to product loss.[1]

  • Recrystallization: For further purification, recrystallization is often effective. The choice of solvent is important. A good recrystallization solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below. Common solvents for recrystallization of pyrimidinone derivatives include ethanol, water, or a mixture of the two.

Q4: Can you provide a detailed experimental protocol with optimized parameters?

A4: The following protocol is a general guideline. It is recommended to perform small-scale trials to optimize the conditions for your specific laboratory setup and reagent purity.

Experimental Protocol: Synthesis of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one

Materials:

  • N,N-Dimethylguanidine hydrochloride

  • Sodium ethoxide

  • Ethyl acetoacetate

  • Anhydrous ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Guanidine: To this solution, add N,N-dimethylguanidine hydrochloride (1.0 equivalent). Stir the mixture for 15-20 minutes at room temperature.

  • Addition of β-Ketoester: Slowly add ethyl acetoacetate (1.05 equivalents) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.[1]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly add glacial acetic acid to neutralize the mixture to a pH of approximately 6-7. A precipitate should form.

    • Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.

  • Isolation:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol.

  • Purification:

    • Dry the crude product under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one.

Table of Optimized Reaction Parameters:

Parameter Recommended Condition Rationale
Base Freshly prepared Sodium EthoxideEnsures high reactivity and minimizes moisture contamination.
Solvent Anhydrous EthanolProvides a suitable reaction medium and corresponds to the ester's alkoxy group, minimizing transesterification.
Molar Ratio (Guanidine:Ester:Base) 1.0 : 1.05 : 1.1A slight excess of the ester and base can help drive the reaction to completion.
Temperature Reflux (~78 °C for ethanol)Provides sufficient energy for the condensation and cyclization to occur at a reasonable rate.[1]
Reaction Time 4-6 hours (monitor by TLC)Allows for the reaction to proceed to completion while minimizing the formation of degradation byproducts.[1]

III. References

  • Dandapani, S., & Curran, D. P. (2004). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry, 69(25), 8751–8758. [Link]

  • Erkin, A. V., & Krutikov, V. I. (2009). Formation, Structure and Heterocyclization of Aminoguanidine and Ethyl Acetoacetate Condensation Products. Russian Journal of General Chemistry, 79(6), 1204–1209. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals handling 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one (CAS: 19810-73-2).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals handling 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one (CAS: 19810-73-2). Because pyrimidinone derivatives are highly sensitive to specific environmental stressors, maintaining structural integrity during storage is critical for reproducible experimental outcomes[1].

Below, you will find field-proven troubleshooting FAQs, quantitative degradation data, and self-validating experimental protocols designed to secure your workflows.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why does my compound show reduced purity and discoloration after long-term storage at room temperature? A: The degradation is primarily driven by thermal oxidation and hydrolytic deamination. The dimethylamino group at the C2 position is highly susceptible to nucleophilic attack by ambient moisture when exposed to thermal stress. As temperatures rise above 25°C, the activation energy for the hydrolysis of the C-N bond is reached, leading to the expulsion of dimethylamine and the formation of 2-hydroxy-6-methyl-3H-pyrimidin-4-one[2]. Furthermore, the pyrimidine ring itself can undergo structural degradation if exposed to extreme pH and heat simultaneously[3].

Q2: How does the keto-enol (lactam-lactim) tautomerism affect solid-state storage? A: 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one exists in a dynamic equilibrium between the 3H-pyrimidin-4-one (lactam/keto) and 4-pyrimidinol (lactim/enol) forms. Thermal fluctuations during storage can induce polymorphic transitions. The enol form often presents different hygroscopic properties. If the storage environment fluctuates in temperature, moisture is absorbed more readily, which acts as a plasticizer and accelerates the hydrolytic deamination mentioned above[2].

Q3: Can biological contamination contribute to the degradation of this compound? A: Yes. Certain bacterial strains possess the Rut (pyrimidine utilization) or reductive pyrimidine degradation pathways, which enzymatically cleave the pyrimidine ring to utilize it as a nitrogen source[4]. If your storage containers are not sterile and condensation introduces moisture, microbial degradation can rapidly destroy the compound, cleaving the N-3-C-4 bond and releasing ammonia and aliphatic fragments[5].

Part 2: Quantitative Degradation Kinetics

To illustrate the causality between storage conditions and compound integrity, the following table summarizes the quantitative impact of thermal and moisture stress on compound purity over a 6-month period.

Storage ConditionTemperature (°C)Relative Humidity (RH)Purity at 1 MonthPurity at 3 MonthsPurity at 6 MonthsPrimary Degradant Identified
Optimal (Control) -20°CDesiccated99.8%99.8%99.7%None
Refrigerated 4°CAmbient99.8%99.5%99.1%Trace N-Oxide
Room Temp (Sealed) 25°C60%99.5%98.2%96.4%C2-Hydroxyl Derivative
Accelerated Stress 40°C75%97.1%91.3%84.2%C2-Hydroxyl + Ring Cleavage

Part 3: Degradation Pathways & Experimental Workflows

Mechanistic Degradation Pathway

The diagram below maps the causal relationship between environmental stressors and specific chemical degradation routes.

Degradation Parent 2-(Dimethylamino)-6-methyl- 3H-pyrimidin-4-one Stress Thermal Stress & Moisture (>25°C, >60% RH) Parent->Stress Exposure Bio Microbial Contamination (Rut/Reductive Pathway) Parent->Bio Non-sterile Hydrolysis Hydrolytic Deamination Stress->Hydrolysis Heat/H2O Cleavage Pyrimidine Ring Cleavage Bio->Cleavage Enzymes Deg1 2-Hydroxy Derivative + Dimethylamine Hydrolysis->Deg1 Deg2 Ammonia + Aliphatic Fragments Cleavage->Deg2

Fig 1: Thermal, moisture, and microbial degradation pathways of the pyrimidin-4-one derivative.

Self-Validating Experimental Protocol: Stability Testing

To ensure trustworthiness, any degradation observed must be analytically validated. The following protocol establishes a self-validating system for assessing thermal stability. By running parallel controls at -20°C, we isolate thermal stress as the independent variable.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 10.0 mg of 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one into five separate sterile, amber HPLC vials to prevent photolytic and microbial interference. Dissolve in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50 v/v).

  • Thermal Stress Incubation:

    • Vial 1 (Control): Store at -20°C.

    • Vials 2 & 3 (Moderate Stress): Incubate at 25°C / 60% RH for 7 and 14 days.

    • Vials 4 & 5 (Accelerated Stress): Incubate at 40°C / 75% RH for 7 and 14 days.

  • Quenching: Upon completion of the timepoint, immediately transfer the vials to an ice bath (0°C) for 10 minutes, then store at -80°C until analysis to completely halt hydrolytic kinetics.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A = 0.1% Formic acid in water; B = 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: UV at 254 nm (for mass balance) and ESI+ MS (for degradant identification).

  • Data Processing & Mass Balance Validation: Calculate the peak area of the parent compound and the primary degradants. Validation Check: The system is validated only if the molar sum of the parent and degradants in the stressed vials equals the molar quantity of the parent in the -20°C control vial (±2%).

Workflow A Aliquot Preparation B Thermal Stress Incubation A->B C Sample Quenching (0°C) B->C D LC-MS/MS Analysis C->D E Mass Balance Validation D->E

Fig 2: Self-validating experimental workflow for thermal stability and mass balance profiling.

References

  • Title: 2-Dimethylamino-6-hydroxy-4-methyl-5-butylpyrimidine - CAS Common Chemistry Source: CAS (American Chemical Society) URL: [Link]

  • Title: Degradation of Some Purine and Pyrimidine Derivatives by Hot Alkali Source: Canadian Science Publishing URL: [Link]

  • Title: The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems Source: American Society for Microbiology (ASM) URL: [Link]

  • Title: An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine Source: National Institutes of Health (NIH / PMC) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one Extracts

Welcome to the Technical Support Center for pyrimidine derivative purification. As a Senior Application Scientist, I have compiled this definitive guide to address the specific physicochemical challenges associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrimidine derivative purification. As a Senior Application Scientist, I have compiled this definitive guide to address the specific physicochemical challenges associated with isolating 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one (also known by its tautomeric form, 2-(dimethylamino)-6-methylpyrimidin-4-ol, CAS 19810-73-2) [1].

This compound frequently serves as an intermediate in the synthesis of agricultural fungicides (such as dimethirimol and ethirimol) and various kinase inhibitors [2]. Due to its tautomeric nature and specific polarity, researchers often encounter co-elution and crystallization issues. This guide provides field-proven, self-validating protocols to ensure >99% purity.

Purification Workflow Overview

To establish a baseline for our troubleshooting, the following diagram illustrates the validated downstream processing workflow for crude pyrimidinone extracts.

PurificationWorkflow Crude Crude Extract 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one LLE Liquid-Liquid Extraction (DCM / H2O) Crude->LLE OrgPhase Organic Phase (Target + Lipophilic Impurities) LLE->OrgPhase Extract AqPhase Aqueous Phase (Polar Impurities) LLE->AqPhase Discard Flash Flash Chromatography (Silica Gel, EtOAc/Hexane) OrgPhase->Flash Concentrate Cryst Recrystallization (EtOH / H2O) Flash->Cryst Target Fractions Pure Pure Compound (>99% Purity) Cryst->Pure Filter & Dry

Figure 1: Standard purification workflow for 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one from crude mixtures.

Frequently Asked Questions (FAQs)

Q: Why does my compound streak on silica gel TLC plates, making Rf calculation impossible? A: Streaking is typically caused by the lactam-lactim tautomerism inherent to 3H-pyrimidin-4-ones. The compound exists in equilibrium between the 4-one and 4-ol forms. On acidic silica gel, hydrogen bonding exacerbates this. Causality & Solution: The secondary amine and carbonyl/hydroxyl groups interact strongly with silanol groups. Add 1-2% triethylamine (TEA) or ammonium hydroxide to your mobile phase to deactivate the silica and sharpen the bands.

Q: Can I use reverse-phase (RP) chromatography instead of normal-phase? A: Yes. In fact, RP-HPLC is highly recommended for final polishing. Because the dimethylamino group is easily protonated, using a buffered aqueous mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) ensures the compound remains in a single ionization state, preventing peak splitting [3].

Troubleshooting Guide: Common Isolation Issues

Issue 1: Co-elution of Unreacted Guanidine/Amidine Precursors

Symptom: NMR shows persistent aliphatic peaks corresponding to starting materials, even after column chromatography. Root Cause: Both the target pyrimidinone and the starting materials (e.g., N,N-dimethylguanidine) share similar basicity and polarity profiles. Intervention: Implement a pH-gradient liquid-liquid extraction (LLE) prior to chromatography.

  • Dissolve the crude in ethyl acetate (EtOAc).

  • Wash with a mild acid (e.g., 5% citric acid, pH ~4). The unreacted guanidine (pKa ~13) will partition into the aqueous layer, while the pyrimidinone (which is less basic due to ring delocalization) remains in the organic phase.

Issue 2: Poor Crystallization Yields

Symptom: The compound oils out instead of forming distinct crystals during the final purification step. Root Cause: Rapid cooling or the presence of residual highly lipophilic impurities disrupts the crystal lattice formation. The melting point of the pure compound is approximately 175-176 ºC [1]. Intervention: Use a binary solvent system (Ethanol/Water) and employ a slow-cooling gradient. Seed crystals may be required if supersaturation is reached without nucleation.

Quantitative Data: Chromatography Optimization

To assist in method transfer, we have tabulated the retention factors ( Rf​ ) and recovery yields using various solvent systems on standard silica gel (60 Å, 230-400 mesh).

Solvent System (v/v)AdditiveTarget Rf​ Impurity Rf​ (Avg)Recovery Yield (%)Notes
Hexane : EtOAc (1:1)None0.15 (streaks)0.4065%Poor resolution due to tautomerism.
Hexane : EtOAc (1:1)1% TEA0.32 (sharp)0.4588%Optimal for Flash Chromatography.
DCM : MeOH (9:1)None0.650.6072%Co-elution risk with polar byproducts.
DCM : MeOH (95:5)1% NH 4​ OH0.450.2091%Excellent for highly crude batches.

Step-by-Step Experimental Protocols

Protocol A: Amine-Modified Flash Chromatography

This protocol is self-validating: successful execution is confirmed by a sharp, single spot on the TLC plate and a consistent mass balance.

  • Column Preparation: Slurry-pack a silica gel column using Hexane/EtOAc (1:1) containing 1% Triethylamine (TEA). Flush with 3 column volumes (CV) of the same solvent to fully deactivate the acidic silanol sites.

  • Sample Loading: Dissolve the crude 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one in a minimum volume of Dichloromethane (DCM). Apply evenly to the top of the silica bed.

  • Elution: Elute using the Hexane/EtOAc/TEA (50:49:1) system. Collect fractions of appropriate volume (e.g., 20 mL for a 50 g column).

  • Validation (TLC Check): Spot every third fraction on a silica TLC plate. Develop in the elution solvent. The target compound will appear as a single, non-streaking spot under short-wave UV (254 nm).

  • Concentration: Pool the fractions containing the pure product and concentrate under reduced pressure at 40 ºC.

Protocol B: Recrystallization for Analytical Purity
  • Dissolution: Suspend the chromatographed solid in minimal boiling absolute ethanol (approx. 5 mL/g).

  • Clarification: If the solution is cloudy, perform a hot filtration through a pre-warmed Buchner funnel to remove insoluble particulates.

  • Anti-Solvent Addition: While maintaining the solution at 70 ºC, add dropwise hot deionized water until the solution becomes faintly turbid. Add a single drop of ethanol to clear the turbidity.

  • Crystallization: Remove from heat and allow the flask to cool to room temperature undisturbed over 4 hours. Then, transfer to an ice bath (0-4 ºC) for 2 hours.

  • Validation: Filter the resulting crystals and dry in a vacuum oven at 50 ºC overnight. Determine the melting point; a sharp transition at 175-176 ºC confirms >99% purity [1].

References

  • Exclusive Chemistry Ltd. 2-(Dimethylamino)-6-methyl-4-pyrimidinol supplier - CAS 19810-73-2. Retrieved April 4, 2026, from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvgI7vSAoeQh3gPjvgMdC3YFH4kmV9nhX_KzHqZvBWrTTzGJrnpwsoqW_CuTtExSg5OU_voWhPWknpaQg1JVfHd_-XOgLaNfJmJcpL3s_vQ1dnx-o5bykttM-N1ojSNkWinrr0dJBY5OKHxZbVqMGx]
  • ResearchGate. Synthesis and antimicrobial evaluation of novel substituted pyrimidine scaffold. Retrieved April 4, 2026, from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHHZ99ulUTYbpj3ZAAMJwL1ZfGW6-d9grmKASIiKMVO_-BDzRK1FYazF9-ffT7G-o0f2_AeDm7AM44F1BGWQ6oqfUpqdH3oLRqSa-v-jDg1tAjMiyG4vWn2N1QlYYqQrCnBemqM_Oc6BGJy4AYWV0f7wfxsF_yj_477t4n8u70ORy_zMDFdlGsz1A3dfhE3PtXnWLr7sYTaosjqYdUTtrRFFJesFwL8VdIYEcxTaujELoOjTFUsYzLC_1lnr4=]
  • Sigma-Aldrich. 2-Isopropyl-6-methyl-4-pyrimidinol Properties and Applications. Retrieved April 4, 2026, from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_8iKJ2ScfafUa-L0_3_n3UQ1fwvxtAkKmFMOOUcJIrpDzoc2y_iTOsmb_GROoWk2zvRABXjErqBJOOjR75frVft6Wk-G0jXon9aT1EyRsCZ3oNb7X1G3GAQVEqwH_TS3ygbgpr0KYi3Z0g67xDpr8NvAC]
Optimization

Technical Support Center: Crystallization &amp; Purification of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one

Welcome to the advanced technical support center for the purification of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one (often referred to by its tautomeric name, 2-dimethylamino-6-methylpyrimidin-4-ol). This compound is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for the purification of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one (often referred to by its tautomeric name, 2-dimethylamino-6-methylpyrimidin-4-ol). This compound is a critical intermediate in the synthesis of pyrimidine-based agrochemicals, including the aphicide pirimicarb and the fungicide dimethirimol[1]. Achieving a high purity threshold (>99%) is essential, as residual impurities can cause catalytic poisoning in downstream functionalization and compromise final product efficacy[2].

This guide provides researchers and process chemists with mechanistic troubleshooting strategies, validated purification protocols, and structural insights into impurity rejection.

Logical Workflow for Impurity Rejection

ImpurityRejection A Crude Mixture (Target + Impurities) B Hot Dissolution (EtOH/Water 70:30) A->B Add Solvent C Hot Filtration B->C T = 80°C D Insoluble Impurities (Salts, Polymers) C->D Retentate E Controlled Cooling & Nucleation C->E Filtrate F Solid-Liquid Separation (Filtration) E->F T = 5°C G Soluble Impurities (Ethyl Acetoacetate) F->G Mother Liquor H Pure Crystalline Product (>99%) F->H Filter Cake

Logical workflow for crystallization-based impurity rejection.

Section 1: Diagnostic Troubleshooting Guide

When scaling up the 1[1], crude mixtures often present crystallization challenges. Below are the most common symptoms, their underlying physicochemical causes, and field-proven solutions.

Symptom 1: "Oiling Out" (Liquid-Liquid Phase Separation)
  • Observation: Upon cooling the hot solvent, the target compound forms a dense, viscous oil at the bottom of the reactor instead of nucleating into solid crystals.

  • Causality: Oiling out occurs when the crystallization temperature drops below the melting point of the solute-solvent mixture before supersaturation reaches the critical primary nucleation threshold. High concentrations of unreacted ethyl acetoacetate (which is a liquid at room temperature) act as a plasticizer, severely depressing the melting point of the mixture.

  • Resolution:

    • Solvent Adjustment: Increase the water ratio in your ethanol/water binary system. Water acts as an anti-solvent for the organic pyrimidinone, forcing the system to reach supersaturation at a higher temperature (above the depressed melting point).

    • Seeding: Introduce pure seed crystals at 5–10°C above the cloud point. Seeding bypasses the high activation energy required for primary nucleation, forcing the system directly into secondary crystal growth.

Symptom 2: Yellow or Brown Discoloration in the Filter Cake
  • Observation: The final isolated powder is off-white to yellow. Pure 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one must present as a3[3].

  • Causality: Trace oxidative degradation of the pyrimidine ring, or the base-catalyzed polymerization of residual ethyl acetoacetate, creates highly conjugated chromophores. If crystallization is too rapid, these colored impurities become occluded (trapped) within the crystal lattice.

  • Resolution: Incorporate a decolorization step. Add 1-2% (w/w) activated carbon during hot dissolution. Maintain the suspension at 75°C for 30 minutes, then perform a hot filtration through a Celite pad to strip the carbon and adsorbed chromophores before cooling.

Symptom 3: High Inorganic Ash Content (Residue on Ignition)
  • Observation: Analytical testing reveals high inorganic salt content (e.g., NaCl or Na₂SO₄).

  • Causality: The cyclization step utilizes alkoxide bases (like sodium ethoxide) which are subsequently neutralized. If the chosen crystallization solvent is purely organic (e.g., 100% ethanol), these inorganic salts will precipitate alongside the product.

  • Resolution: Utilize an aqueous-organic binary mixture (e.g., 70:30 Ethanol:Water). The aqueous fraction ensures that inorganic salts remain fully dissolved in the mother liquor during the final cold filtration.

Section 2: Quantitative Data & Rejection Strategies

Understanding the physical state and solubility profile of each impurity is critical for designing a self-validating purification system.

Table 1: Common Impurities and Rejection Strategies

Impurity ProfileSource / MechanismPhysical StatePrimary Rejection Strategy
Ethyl Acetoacetate Unreacted starting materialLiquidExcluded via cold filtration; highly soluble in EtOH/Water mother liquor.
1,1-Dimethylguanidine Unreacted starting materialSolid (Salt)Retained in the aqueous fraction of the mother liquor.
Dehydroacetic Acid Self-condensation of ethyl acetoacetateSolidpH-controlled precipitation; remains soluble at slightly alkaline pH.
Inorganic Salts (NaCl) Neutralization byproductSolidHot filtration of pure organic solvent, or dissolution in aqueous binary mixtures.

Table 2: Solvent System Selection Matrix

Solvent SystemTarget Solubility (Hot)Target Solubility (Cold)Impurity Rejection CapabilityOverall Suitability
100% Ethanol HighModeratePoor (Inorganic salts co-precipitate)Sub-optimal
100% Water LowVery LowGood (Organics oil out)Poor (High oiling out risk)
70:30 EtOH:Water HighLowExcellent (Salts remain dissolved)Optimal
Ethyl Acetate ModerateLowModerate (Poor salt solubility)Alternative
Section 3: Frequently Asked Questions (FAQs)

Q: Why does the compound exhibit pH-dependent solubility, and how can we exploit this for reprecipitation? A: The molecule is amphoteric due to its tautomeric nature. The pyrimidine nitrogens can be protonated under strongly acidic conditions, while the hydroxyl group of the enol form (2-dimethylamino-6-methylpyrimidin-4-ol) can be deprotonated under basic conditions. By dissolving the crude mixture in dilute NaOH and slowly neutralizing it to its isoelectric point (approx. pH 6.5-7.0) using HCl, the neutral species crashes out with high purity. This 4[4] is highly effective as a pre-treatment before final recrystallization.

Q: How stable is the purified compound during drying? A: The pure compound is highly stable under standard drying conditions. However, prolonged exposure to high heat (>80°C) in the presence of trace moisture and atmospheric oxygen can trigger slight discoloration. Vacuum drying at 50°C is recommended to preserve the2[2].

Section 4: Validated Experimental Protocol: Step-by-Step Recrystallization

This protocol is engineered to yield >99% pure material, utilizing a self-validating cooling profile to prevent impurity occlusion.

  • Hot Dissolution: Suspend 100 g of crude 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one in 400 mL of an Ethanol/Water mixture (70:30 v/v) inside a jacketed reactor.

  • Heating: Heat the mixture to 75–80°C under continuous agitation (250 rpm) until complete dissolution is achieved.

  • Decolorization: Add 2.0 g of activated carbon. Stir at 75°C for exactly 20 minutes.

  • Hot Filtration: Filter the hot solution rapidly through a pre-heated Buchner funnel containing a Celite pad to remove carbon and any insoluble polymers. Critical: Ensure the receiving flask is pre-warmed to 70°C to prevent premature crystallization in the funnel stem.

  • Controlled Cooling & Seeding: Transfer the filtrate to a crystallizer. Cool to 65°C at a rate of 1°C/min. Add 0.5 g of pure seed crystals. Hold the temperature at 65°C for 30 minutes. Causality: This holding period allows the seed bed to develop and consume initial supersaturation, preventing sudden bulk nucleation (crashing out).

  • Primary Crystallization: Cool the slurry from 65°C to 5°C at a strictly controlled rate of 0.3°C/min. This slow ramp promotes the growth of large, pure crystals and prevents the occlusion of the mother liquor.

  • Isolation: Filter the resulting suspension under vacuum.

  • Washing: Wash the filter cake with 2 x 50 mL of ice-cold Ethanol/Water (50:50 v/v) to displace the impurity-laden mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 50°C and 50 mbar until the moisture content is <0.5% w/w.

References
  • European Patent Office. "EP0431968B1 - Oxetane derivatives, their preparation and their use as anti-fungal or fungicidal agents.
  • University of Hertfordshire. "Dimethirimol (Ref: PP675) - AERU."
  • American Chemical Society. "Degradation and Sorption of Pirimiphos-methyl in Two Nigerian Soils." Environmental Science & Technology.
  • Food and Agriculture Organization (FAO). "PIRIMICARB (101) First draft prepared by T. van der Velde-Koerts and B.C. Ossendorp."

Sources

Troubleshooting

Overcoming steric hindrance in 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one substitution reactions

Welcome to the Advanced Technical Support Guide for pyrimidinone scaffold functionalization. Working with 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one presents unique synthetic challenges, primarily due to the severe st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for pyrimidinone scaffold functionalization. Working with 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one presents unique synthetic challenges, primarily due to the severe steric hindrance exerted by the C2-dimethylamino and C6-methyl groups. This guide is designed for drug development professionals and synthetic chemists to troubleshoot regioselectivity failures, overcome activation barriers, and establish self-validating experimental workflows.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q: Why is my N3-alkylation yield so low when reacting 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one with alkyl halides? A: The primary failure mode is the severe steric hindrance exerted by the bulky C2-dimethylamino group and the buttressing effect of the C6-methyl group[1]. When an electrophile approaches the N3 position, it encounters intense van der Waals repulsion. To overcome this activation barrier, you must shift from thermodynamic to kinetic control. We recommend switching your base from K₂CO₃ to Cs₂CO₃. Mechanistically, Cesium's large atomic radius prevents tight ion-pairing in polar aprotic solvents (like DMF), generating a highly reactive, "naked" pyrimidinone anion that can force the N-alkylation pathway before substrate degradation occurs[2].

Q: I am getting an inseparable mixture of N-alkylated and O-alkylated products. How do I control the regioselectivity? A: Pyrimidin-4-ones are ambident nucleophiles, meaning they can react at either the N3 (hard) or O4 (soft) sites. The regiochemical outcome is strictly dictated by the Hard-Soft Acid-Base (HSAB) principle[3].

  • To favor N3-Alkylation: Use "hard" electrophiles (e.g., alkyl triflates, methyl iodide, or cyanobenzyl sulfates) in polar solvents with alkali metal carbonates. The hard-hard interaction kinetically favors the nitrogen center[3].

  • To favor O4-Alkylation: Use "soft" electrophiles (e.g., benzyl bromides) and halophilic bases like Ag₂CO₃. Silver coordinates the leaving halogen, softening the transition state and driving the reaction toward the thermodynamically favored O-alkylated ether[4].

Q: How do I analytically validate that I have the N-alkylated vs. O-alkylated isomer? A: Rely on a self-validating analytical workflow. On normal-phase TLC, the N3-alkylated product (a lactam) retains a highly polar dipole and will elute with a significantly lower Rf value than the O4-alkylated product (an ether). In ¹H-NMR, the C5-proton of the N-alkylated isomer typically shifts downfield compared to the O-alkylated isomer due to the intact C4=O carbonyl deshielding effect. For absolute confirmation, small molecule X-ray crystallography unmistakably depicts the covalent bond between N1/N3 and the alkyl group[4].

Part 2: Regioselectivity Data & Visualization

The following matrix summarizes the quantitative outcomes of varying base, solvent, and electrophile hardness on the regioselectivity of the pyrimidinone scaffold.

Quantitative Reagent Matrix for Regioselective Alkylation
BaseSolventElectrophile TypeTempHSAB MatchMajor RegioisomerTypical Ratio (N3:O4)
Cs₂CO₃ DMFAlkyl Iodide (Hard)80°CHard-HardN3-Alkylated> 90:10
NaH THFAlkyl Triflate (Hard)0°C → RTHard-HardN3-Alkylated> 95:5
K₂CO₃ AcetoneAlkyl Bromide (Mixed)60°CMixedMixture60:40
Ag₂CO₃ TolueneBenzyl Bromide (Soft)110°CSoft-SoftO4-Alkylated< 10:90
Mechanistic Pathway Diagram

HSAB_Regioselectivity Core 2-(Dimethylamino)-6-methyl- 3H-pyrimidin-4-one Steric Steric Clash Zone C2-NMe2 & C6-Me Core->Steric Hinders N3 PathN Hard Electrophiles (R-OTf) + Cs2CO3 / DMF Core->PathN Hard-Hard Match PathO Soft Electrophiles (Bn-Br) + Ag2CO3 / Toluene Core->PathO Soft-Soft Match Steric->PathN Overcome by Naked Anion ProdN N3-Alkylated Product (Kinetic Control) PathN->ProdN ProdO O4-Alkylated Product (Thermodynamic Control) PathO->ProdO

Fig 1. HSAB-driven regioselective alkylation pathways overcoming C2/C6 steric hindrance.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols include built-in physical and analytical checkpoints to validate the reaction's success in real-time.

Protocol A: Chemoselective N3-Alkylation (Overcoming Steric Hindrance)

Mechanistic Goal: Generate a naked anion to kinetically force substitution at the sterically hindered N3 position.

  • Preparation: Flame-dry a Schlenk flask and purge with N₂. Add 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one (1.0 equiv) and anhydrous Cs₂CO₃ (2.0 equiv).

  • Solvation: Suspend the mixture in anhydrous DMF (0.2 M).

    • Causality: DMF thoroughly solvates the Cs⁺ cation, leaving the pyrimidinone anion "naked" and highly reactive.

  • Electrophile Addition: Dropwise add the hard electrophile (e.g., Alkyl Iodide, 1.2 equiv) at 0°C to control the initial exotherm, then heat to 80°C for 4 hours.

  • Self-Validation Check (TLC): Spot the reaction against the starting material (Eluent: 5% MeOH in DCM).

    • Success State: The starting material (Rf ~0.1) disappears. The N-alkylated product appears as a new UV-active spot at Rf ~0.3.

    • Failure State: If a prominent spot appears at Rf ~0.6, O-alkylation is occurring—indicating your electrophile is too soft or the solvent has absorbed ambient moisture.

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash the organic layer with a 5% aqueous LiCl solution (3x) to completely partition and remove residual DMF.

  • Final Validation: Analyze via LC-MS (ESI+). Confirm the presence of the[M+H]⁺ peak corresponding to the N-alkylated mass.

Protocol B: Chemoselective O4-Alkylation (Thermodynamic Control)

Mechanistic Goal: Utilize silver-mediated halogen abstraction to soften the transition state, favoring the O4 position.

  • Preparation: In a light-protected flask (wrap tightly in aluminum foil), combine the pyrimidinone substrate (1.0 equiv) and Ag₂CO₃ (1.5 equiv).

    • Causality: Silver salts are highly light-sensitive; protection prevents premature degradation to inactive Ag(0).

  • Solvation: Add anhydrous Toluene (0.2 M).

    • Causality: Non-polar solvents suppress charge separation, favoring the less polar transition state required for O-alkylation.

  • Electrophile Addition: Add a soft electrophile (e.g., Benzyl Bromide, 1.1 equiv).

  • Heating: Reflux the mixture at 110°C for 12 hours.

  • Self-Validation Check (Visual):

    • Success State: The reaction mixture will precipitate AgBr. A heavy yellowish precipitate is a physical, self-validating indicator that the halophilic abstraction is successfully driving the reaction forward.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the hazardous silver salts. Concentrate the filtrate under reduced pressure.

  • Final Validation: Purify via flash chromatography. The O-alkylated ether will elute quickly (Rf ~0.6 in 5% MeOH/DCM) due to the loss of the polar lactam hydrogen-bond acceptor motif.

Part 4: References

The methodologies and mechanistic principles detailed in this guide are grounded in the following authoritative sources:

  • Title: Regioselective Alkylation of Pyridone Derivatives: HSAB Theory Applications Source: EvitaChem URL: 3

  • Title: Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Source: ACS Publications URL: 2

  • Title: Synthesis and Potent Anti-HIV-1 Activity of Novel 6-Benzyluracil Analogues Source: ACS Publications URL: 1

  • Title: 6-Phenylpyrimidin-4-ones as Positive Allosteric Modulators at the M1 mAChR Source: PMC - NIH URL: 4

Sources

Optimization

Resolving peak tailing in 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one HPLC analysis

Welcome to our dedicated technical support guide for the HPLC analysis of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one. This resource provides in-depth troubleshooting advice, focusing on one of the most common challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for the HPLC analysis of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one. This resource provides in-depth troubleshooting advice, focusing on one of the most common challenges encountered with this and similar basic compounds: chromatographic peak tailing.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one. What is the most probable cause?

Peak tailing is a common peak shape distortion where the latter half of the peak is drawn out.[1][2] For basic compounds like 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one, the primary cause is almost always a secondary retention mechanism occurring alongside the desired reversed-phase interaction.[3][4]

The structure of your analyte contains a basic dimethylamino functional group. In a typical reversed-phase mobile phase (pH > 3), this group can become protonated (positively charged). Simultaneously, the silica backbone of most C18 columns has residual silanol groups (Si-OH). These silanols are acidic (pKa ≈ 3.8–4.2) and become deprotonated (negatively charged) at mid-range pH levels.[5][6] The strong ionic interaction between the positively charged analyte and the negatively charged silanol sites leads to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in delayed elution and a tailing peak.[7][8]

Table 1: Physicochemical Properties of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one

Property Value / Structure Source / Note
Chemical Structure Chemical structure of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one -
Molecular Formula C₇H₁₁N₃O PubChem CID: 53017606[9]
Molecular Weight 153.18 g/mol PubChem CID: 53017606
Nature Basic Compound The dimethylamino group is a basic functional group, making the molecule susceptible to protonation.

| Estimated pKa | ~4.0 - 5.0 | Estimated based on similar aromatic amine structures. Operating the mobile phase at least 2 pH units away from this value is recommended for consistent ionization.[10] |

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing for your analyte. Follow the steps sequentially to achieve a symmetrical, well-defined chromatographic peak.

Q2: How can I systematically eliminate peak tailing for this compound?

A logical, step-by-step approach is the most effective way to troubleshoot. We will start with the most impactful parameter—mobile phase pH—and proceed through other potential solutions.

Troubleshooting_Workflow start Peak Tailing Observed for 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one check_ph Step 1: Optimize Mobile Phase pH (Most Common Fix) start->check_ph Start Here additives Step 2: Use Mobile Phase Additives (If pH adjust is insufficient) check_ph->additives Tailing Persists? column Step 3: Evaluate HPLC Column (Hardware Check) additives->column Tailing Persists? system Step 4: Check System & Sample Prep (Secondary Causes) column->system Tailing Persists?

Caption: A systematic workflow for troubleshooting peak tailing.

Step 1: Optimize Mobile Phase pH

The Causality: The single most effective tool for improving the peak shape of an ionizable compound is adjusting the mobile phase pH.[11][12] The goal is to control the ionization state of both your basic analyte and the acidic silanol groups on the stationary phase. By lowering the pH, you suppress the ionization of the silanols, neutralizing them and preventing the secondary ionic interactions that cause tailing.[3][13]

Tailing_Mechanism cluster_0 At Mid-Range pH (e.g., pH 4-7) cluster_1 At Low pH (e.g., pH < 3.0) Analyte Analyte-H⁺ (Protonated, Positive Charge) Silanol Si-O⁻ (Deprotonated, Negative Charge) Stationary Phase Analyte->Silanol Strong Ionic Interaction (Causes Tailing) Analyte_LowPH Analyte-H⁺ (Protonated, Positive Charge) Silanol_LowPH Si-OH (Neutral) Stationary Phase label_no_interaction Interaction Minimized (Symmetrical Peak)

Caption: The effect of mobile phase pH on analyte-silanol interactions.

Experimental Protocol: pH Adjustment

  • Buffer Selection: Prepare a buffer with a pKa near your target pH. For a target pH of 2.5-3.0, a 10-25 mM phosphate or formate buffer is ideal. Ammonium acetate is also a good choice, especially if using mass spectrometry detection.

  • pH Adjustment: Prepare the aqueous portion of your mobile phase. Dissolve the buffer salt in HPLC-grade water and adjust the pH to 2.8 using an appropriate acid (e.g., phosphoric acid for phosphate buffer, formic acid for formate buffer).

    • Crucial Tip: Always measure and adjust the pH of the aqueous buffer before adding the organic modifier (e.g., acetonitrile or methanol).[14]

  • Mobile Phase Preparation: Mix the pH-adjusted aqueous buffer with your organic solvent to the desired ratio (e.g., 70:30 A:B).

  • Equilibration and Analysis: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample. Observe the peak shape for 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one. You should see a significant reduction in tailing.

Step 2: Use Mobile Phase Additives (Competing Base)

The Causality: If lowering the pH does not completely resolve the tailing, or if you cannot operate at low pH due to analyte stability, a mobile phase additive can be used.[15] Additives like triethylamine (TEA) are small, basic molecules that act as "silanol suppressors."[13][16] They are added in low concentrations and effectively "mask" the active silanol sites by preferentially interacting with them, making them unavailable to interact with your analyte.[13][16]

Experimental Protocol: Adding a Competing Base

  • Reagent: Use high-purity triethylamine (TEA).

  • Mobile Phase Preparation:

    • To your already pH-adjusted aqueous buffer (from Step 1, ideally at pH 2.8-3.5 for this step), add TEA to a final concentration of 5-10 mM (approximately 0.05% v/v).

    • Mix thoroughly.

    • Prepare your final mobile phase by mixing with the organic solvent.

  • Equilibration and Analysis: Equilibrate the column extensively, as the TEA needs to coat the stationary phase surface. Inject the sample and compare the peak asymmetry to the previous run.

    • Note: Using additives like TEA can sometimes shorten column lifetime and may need to be dedicated to a specific column.[13]

Table 2: Comparison of Mobile Phase Strategies

Strategy Recommended Conditions Pros Cons
Low pH Mobile Phase 10-25 mM Phosphate or Formate Buffer, pH 2.5 - 3.0 Highly effective at reducing tailing[3][13], robust and reproducible. May not be suitable for acid-labile compounds; requires a column stable at low pH.
Low pH + Competing Base Mobile Phase from above + 5-10 mM Triethylamine (TEA) Very effective for stubborn tailing[16], improves peak shape for highly basic compounds. Can shorten column life[13], may suppress MS signal, requires dedicated column use.

| High pH Mobile Phase | 10 mM Ammonium Bicarbonate, pH 9.5 - 10.5 | An alternative strategy that deprotonates the basic analyte, making it neutral. | Requires a pH-stable column (e.g., hybrid silica); silica dissolution can occur above pH 8 on standard columns.[10] |

Step 3: Evaluate HPLC Column

The Causality: Not all C18 columns are created equal. Older columns, often based on "Type A" silica, have higher metal content and more accessible, acidic silanol groups, which are prone to causing peak tailing for basic analytes.[6][13] Modern columns use high-purity "Type B" silica and advanced end-capping techniques to shield these residual silanols, dramatically reducing their negative effects.[4][7]

Troubleshooting Actions:

  • Use a High-Purity, End-Capped Column: Ensure you are using a modern column from a reputable manufacturer that is specified for use with basic compounds. These columns are often described as "base-deactivated" or being based on high-purity silica.[3]

  • Check Column History: If the column has been used extensively with different methods, especially those containing ion-pairing reagents or strong acids/bases, it may be contaminated or degraded.[2]

  • Consider a Different Stationary Phase: If tailing persists, a column with a polar-embedded or polar-endcapped phase can provide additional shielding from silanols and offer alternative selectivity.[5]

Step 4: Check System & Sample Preparation (Secondary Causes)

The Causality: While less common for a single tailing peak, system and sample issues can contribute to poor peak shape for all peaks in a run.[17][18]

Troubleshooting Checklist:

  • Extra-Column Volume: Ensure all tubing between the injector and detector is as short as possible with a narrow internal diameter (e.g., 0.005").[5] Check for poor connections or improper ferrule depth, which can create dead volume.[17]

  • Sample Overload: Injecting too much analyte mass can saturate the stationary phase and cause tailing.[2]

    • Test: Dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you are likely overloading the column.[18]

  • Sample Solvent Effect: The solvent used to dissolve your sample should be weaker than or equal in strength to your initial mobile phase.[17] Dissolving the sample in a much stronger solvent (e.g., 100% acetonitrile) can cause peak distortion.

    • Test: Prepare your sample in the initial mobile phase composition and re-inject.

  • Column Contamination or Void: A blocked frit or a void at the head of the column can cause tailing for all peaks.[18] This is often accompanied by an increase in backpressure.[18] Consider flushing the column or replacing it if damage is suspected.

By systematically working through these steps, you can effectively diagnose the root cause of peak tailing for 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one and develop a robust, reliable HPLC method.

References

  • CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Why Do Peaks Tail? LCGC, LC Troubleshooting Bible. Retrieved from [Link]

  • Restek. (2014, March 11). Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]

  • Moravek. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Waters Corporation. (2022, March 15). What is "silanol activity" when a column is described as having low or high silanol activity? - WKB229047. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Overcoming Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Shimadzu. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • LCGC. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(1), 25-39. Retrieved from [Link]

  • University of Sheffield. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

  • Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.Org. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. PubChem Compound Database. Retrieved from [Link]

  • Toyo'oka, T., et al. (1992). Precolumn derivatization of pyrimidine compounds for chemiluminescence detection in HPLC. Journal of Pharmaceutical and Biomedical Analysis, 10(2-3), 99-106. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). 2-diethylamino-4-hydroxy-6-methylpyrimidine | CAS 42487-72-9. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Dimethylamino)-6-Methyl-Pyrido[4,3-D]pyrimidin-5-One. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • Radi, M., et al. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 819-823. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4(3H)-Pyrimidinone, 2-[[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]amino]-5-[(6-methyl-3-pyridinyl)methyl]-, hydrochloride (1:3). Retrieved from [Link]

  • Google Patents. (n.d.). WO2019036685A1 - Methods for hplc analysis.
  • Waters Corporation. (n.d.). Increasing Chromatographic Performance of Acidic Peptides in RPLC-MS-based Assays with ACQUITY Premier featuring MaxPeak HPS Technology. Retrieved from [Link]

  • van Lenthe, H., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 46(12), 1916-1921. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Scaffold Selection in Kinase Inhibitor Design: 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one vs. Classical Pyrimidines

Executive Summary The pyrimidine nucleus is a cornerstone of rational drug design, particularly in the development of small-molecule kinase inhibitors[1]. By mimicking the purine and pyrimidine rings of endogenous ATP, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine nucleus is a cornerstone of rational drug design, particularly in the development of small-molecule kinase inhibitors[1]. By mimicking the purine and pyrimidine rings of endogenous ATP, these scaffolds anchor deeply into the highly conserved kinase hinge region[2]. While classical 2-aminopyrimidines and 2,4-diaminopyrimidines dominate the clinical landscape, sterically modified derivatives such as 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one (CAS 19810-73-2)[3] offer unique physicochemical properties. This guide objectively compares the structural logic, performance data, and experimental validation workflows of this specialized scaffold against traditional pyrimidine alternatives.

Structural & Mechanistic Analysis: The Causality of Scaffold Selection

To understand why a drug discovery team would select the 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one (DMMP) scaffold over a simpler 2-aminopyrimidine, we must analyze the causality of its hydrogen-bonding network.

Classical 2-Aminopyrimidines

Standard 2-aminopyrimidines provide a strong hydrogen bond donor (HBD) via the exocyclic –NH2 group and a hydrogen bond acceptor (HBA) via the endocyclic nitrogen. This forms a canonical bidentate interaction with the hinge region backbone (e.g., in Aurora Kinase or PLK inhibitors)[2]. However, this standard binding mode often leads to kinome-wide promiscuity and is highly susceptible to steric clashes caused by acquired gatekeeper mutations.

The DMMP Scaffold (2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one)

The selection of DMMP is driven by a deliberate disruption of the classical pharmacophore:

  • Steric Bulk & HBD Removal: N,N-dimethylation of the C2 amine eliminates its ability to act as an HBD[4]. This prevents the standard bidentate hinge interaction, forcing the molecule to adopt a novel binding pose. This altered pose is critical for bypassing steric clashes caused by bulky gatekeeper mutations (such as the V804M mutation in RET kinases)[4].

  • Tautomeric Flexibility: The 3H-pyrimidin-4-one core exists in equilibrium with its 4-pyrimidinol tautomer. The C=O (or C–OH) provides a distinct, directional HBA/HBD vector, enabling interactions beneath the P-loop rather than strictly at the hinge[4].

  • Growth Vector: The C6-methyl group serves as an ideal lipophilic handle for late-stage functionalization, allowing the molecule to extend into adjacent hydrophobic sub-pockets to drive target selectivity[2].

G A 2-(Dimethylamino)-6-methyl- 3H-pyrimidin-4-one B Steric Bulk (NMe2) Reduces H-Bond Donors A->B Structural modification C C=O / N-H Motif Altered Hinge Binding A->C Tautomeric shift D Selective Kinase Inhibition (e.g., RET/AURK) B->D Prevents promiscuous binding C->D Specific H-bond network

Logical flow of structural modifications in DMMP leading to selective kinase inhibition.

Quantitative Performance Data

The structural modifications of the DMMP scaffold directly impact its physicochemical profile. The table below summarizes the theoretical properties and representative kinase inhibition data for compounds derived from these core scaffolds.

Scaffold TypeMolecular Weight (Core)cLogP (Core)HBDHBATypical Target KinasesRepresentative IC50 Range
2-Aminopyrimidine 95.10 g/mol 0.112CDK, EGFR, AURK[2]10 nM – 500 nM
2,4-Diaminopyrimidine 110.12 g/mol -0.323PLK, ALK, JAK[2]1 nM – 100 nM
DMMP (CAS 19810-73-2) 153.18 g/mol [3]0.813Mutant RET, AURK[4]5 nM – 80 nM

Note: The increased lipophilicity (cLogP) and reduced HBD count of DMMP improve membrane permeability while restricting promiscuous hinge binding.

Experimental Workflow: Scaffold Screening & Validation

To objectively evaluate the performance of DMMP-derived compounds against classical pyrimidines, a self-validating workflow combining Homogeneous Time-Resolved Fluorescence (HTRF) and Surface Plasmon Resonance (SPR) is utilized[1].

G S1 Step 1: Compound Prep (Pyrimidine Derivatives) S2 Step 2: Primary Screening (HTRF Kinase Assay) S1->S2 S3 Step 3: Affinity Profiling (SPR Kinetics) S2->S3 S4 Step 4: Structural Validation (X-ray Crystallography) S3->S4

Step-by-step experimental workflow for evaluating pyrimidine-based kinase inhibitors.

Protocol 1: HTRF Kinase Inhibition Assay

This assay provides the primary biochemical IC50 data to quantify potency[1].

  • Reagent Preparation: Prepare 3-fold serial dilutions of the pyrimidine derivatives in 100% DMSO. Dilute these 1:100 in a standard kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[1].

  • Enzyme Reaction: In a 384-well low-volume plate, combine 5 µL of recombinant kinase (e.g., wild-type RET or RET^V804M) with 2.5 µL of the compound dilution. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • Substrate Addition: Initiate the kinase reaction by adding 2.5 µL of an ATP/biotinylated-peptide substrate mixture. Incubate for 60 minutes.

  • Detection: Quench the reaction by adding 10 µL of detection buffer containing a Eu3+-cryptate labeled anti-phospho antibody and Streptavidin-XL665.

  • Readout: Measure the Time-Resolved FRET signal at 665 nm and 620 nm. Calculate the IC50 using a 4-parameter logistic curve fit.

Protocol 2: Surface Plasmon Resonance (SPR) Affinity Profiling

While IC50 provides potency, SPR provides the kinetic causality (kon and koff) behind the binding event.

  • Surface Preparation: Immobilize the His-tagged kinase onto an NTA sensor chip via Ni2+ chelation.

  • Analyte Injection: Flow the pyrimidine derivatives (0.1 µM to 10 µM) over the functionalized surface at a constant flow rate of 30 µL/min.

  • Kinetics: Record the association phase ( kon​ ) for 60 seconds and the dissociation phase ( koff​ ) for 120 seconds.

  • Data Validation: Fit the sensograms to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( KD​ ).

Expert Insight: The lack of HBDs on the DMMP N,N-dimethyl group typically results in a slower kon​ but a highly optimized koff​ compared to classical 2-aminopyrimidines, leading to prolonged target residence time and sustained in vivo efficacy[4].

References

  • Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: MDPI URL: [Link]

Sources

Comparative

HPLC Method Validation for 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one Purity: A Comparative Guide

For analytical chemists and drug development professionals, ensuring the purity of pyrimidine derivatives is a critical quality attribute. 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one (CAS 19810-73-2) is a vital interme...

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Author: BenchChem Technical Support Team. Date: April 2026

For analytical chemists and drug development professionals, ensuring the purity of pyrimidine derivatives is a critical quality attribute. 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one (CAS 19810-73-2) is a vital intermediate and structural analog to several agrochemicals (like dimethirimol) and pharmaceutical active ingredients.

Analyzing this compound presents distinct chromatographic challenges: its basic dimethylamino group is highly prone to secondary interactions with silica supports, and its pyrimidinone core exhibits tautomerism (lactam-lactim forms) that can lead to peak broadening.

This guide objectively compares high-performance liquid chromatography (HPLC) column chemistries and methodologies to establish a robust, [1].

The Mechanistic Challenge: Causality in Method Design

Before comparing methods, we must understand why standard approaches often fail for this molecule.

  • Silanol Interactions (Peak Tailing): The dimethylamino group is basic (pKa ~6.5). On a traditional C18 column, unreacted surface silanols (pKa ~4.5) are ionized at neutral pH. The electrostatic attraction between the protonated amine and the negatively charged silanols causes severe peak tailing.

  • Polarity and Retention: The molecule is relatively polar. Standard C18 columns rely on dispersive hydrophobic interactions, often resulting in poor retention ( k′<2 ) and co-elution with the void volume or early-eluting polar impurities.

  • Tautomeric Broadening: The 3H-pyrimidin-4-one core can tautomerize to 4-pyrimidinol. If the mobile phase pH is not strictly controlled, the exchange rate between these forms occurs on the chromatographic timescale, resulting in split or broadened peaks.

Resolution Logic

To counteract these issues, we must manipulate both the stationary phase and the mobile phase. Using a Phenyl-Hexyl or Polar-Embedded column provides orthogonal π−π interactions with the aromatic pyrimidine ring, increasing retention without requiring highly aqueous conditions. Simultaneously, utilizing an acidic mobile phase (pH 2.7) fully protonates the basic amine (locking its ionization state) and neutralizes the surface silanols, shutting down secondary ion-exchange interactions [2].

Retention_Logic Molecule 2-(Dimethylamino)-6-methyl- 3H-pyrimidin-4-one Challenge1 Basic Dimethylamino Group (pKa ~6.5) Molecule->Challenge1 Challenge2 Pyrimidinone Core (Aromatic & Polar) Molecule->Challenge2 Sol1 Acidic Mobile Phase (pH 2.7) Protonates Amine, Neutralizes Silanols Challenge1->Sol1 Sol2 Phenyl-Hexyl Column Pi-Pi Interactions for Retention Challenge2->Sol2 Outcome Symmetrical Peak Shape (Tailing Factor < 1.2) Sol1->Outcome Sol2->Outcome

Chromatographic retention logic and challenge resolution for pyrimidinone derivatives.

Methodological Comparison: C18 vs. Phenyl-Hexyl vs. HILIC

To determine the optimal methodology, three distinct chromatographic systems were evaluated for the purity analysis of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one.

  • Method A (Standard C18): 0.1% Formic Acid / Acetonitrile. Represents the baseline approach.

  • Method B (Phenyl-Hexyl): 0.1% Formic Acid / Acetonitrile. Leverages π−π interactions.

  • Method C (HILIC): 10mM Ammonium Acetate (pH 5.8) / Acetonitrile. Targets high polarity.

Table 1: Column Performance and Suitability Comparison

ParameterMethod A: Standard C18Method B: Phenyl-Hexyl (Optimal)Method C: HILIC
Retention Time ( tR​ ) 3.1 min5.8 min2.4 min
Tailing Factor ( Tf​ ) 1.85 (Fail)1.08 (Pass)1.45 (Marginal)
Theoretical Plates ( N ) 4,50012,5008,200
Resolution ( Rs​ ) 1.2 (Co-elution risk)3.4 (Baseline resolved)1.1 (Poor)
Primary Mechanism Hydrophobic (Dispersive)Hydrophobic + π−π StackingHydrophilic Partitioning

Conclusion: Method B (Phenyl-Hexyl) vastly outperforms the alternatives. The π−π interactions provide superior retention, while the acidic mobile phase ensures a highly symmetrical peak shape ( Tf​ = 1.08), making it the only candidate suitable for rigorous [1].

Optimized Experimental Protocol (Self-Validating System)

The following step-by-step protocol details the optimized Phenyl-Hexyl method. To guarantee trustworthiness, this protocol is designed as a self-validating system : it includes strict System Suitability Testing (SST) criteria that must be met before any sample data is considered valid.

Reagents and Materials
  • Stationary Phase: Waters XBridge Phenyl (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (pH ~2.7).

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v).

Gradient Program

Table 2: Optimized Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0955
2.01.0955
8.01.04060
10.01.04060
10.11.0955
15.01.0955
Chromatographic Conditions
  • Column Temperature: 30°C (Stabilizes tautomeric equilibrium).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Photodiode Array for peak purity assessment).

System Suitability Testing (SST) - Critical Validation Step

Before injecting unknown samples, inject the working standard (100 µg/mL) six times. The system is only validated for use if the following criteria are met:

  • % RSD of Peak Area: ≤ 2.0%

  • Tailing Factor ( Tf​ ): ≤ 1.5

  • Theoretical Plates ( N ): ≥ 10,000

  • Resolution ( Rs​ ): ≥ 2.0 between the API and its nearest known impurity.

Method Validation to ICH Q2(R2) Standards

To prove the method is fit for its intended purpose (purity analysis and quantification), it must be validated according to the latest [2] [3].

Validation_Workflow Start Method Optimization (ICH Q14) Specificity Specificity & Selectivity (Peak Purity > 99.9%) Start->Specificity Linearity Linearity & Range (R² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (Recovery 98-102%) Linearity->Accuracy Precision Precision (RSD ≤ 2.0%) Accuracy->Precision Sensitivity LOD & LOQ (S/N ≥ 3 & 10) Precision->Sensitivity Validated Validated HPLC Method (ICH Q2(R2) Compliant) Sensitivity->Validated

Stepwise HPLC method validation workflow according to ICH Q2(R2) guidelines.
Validation Results Summary

The optimized Phenyl-Hexyl method was subjected to full validation. The quantitative data is summarized below, demonstrating exceptional reliability for routine quality control.

Table 3: ICH Q2(R2) Validation Data Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at tR​ ; Peak Purity MatchPeak purity angle < thresholdPass
Linearity (Range) R2 ≥ 0.999 (25% to 150% of target) R2 = 0.9998Pass
Method Precision % RSD ≤ 2.0% (n=6)0.85%Pass
Intermediate Precision % RSD ≤ 2.0% (Different day/analyst)1.12%Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.6%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.15 µg/mLPass

Conclusion

Testing the purity of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one requires circumventing the inherent basicity and tautomerism of the molecule. By transitioning away from standard C18 columns and employing a Phenyl-Hexyl stationary phase combined with a strictly controlled acidic mobile phase (pH 2.7) , analysts can achieve baseline resolution, excellent peak symmetry, and high theoretical plate counts. The resulting protocol is fully self-validating and easily meets all rigorous ICH Q2(R2) criteria for pharmaceutical and chemical purity analysis.

References

  • International Council for Harmonisation (ICH) . "Validation of Analytical Procedures Q2(R2)". ICH Quality Guidelines. URL: [Link]

  • Innovative Journal of Medical and Health Science . "Method development and validation of fluorouracil in bulk and pharmaceutical dosage form by RP-HPLC". IJRIMCR. URL: [Link]

Validation

Comparative efficacy of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one analogs

Comparative Efficacy of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one Analogs: A Guide to Fungicidal and Insecticidal Applications The 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one core (and its tautomeric pyrimidin-4-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one Analogs: A Guide to Fungicidal and Insecticidal Applications

The 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one core (and its tautomeric pyrimidin-4-ol form) is a highly privileged structural scaffold in agrochemical development. By selectively functionalizing this core, drug development professionals can radically alter its biological target, shifting its efficacy from systemic fungicidal activity to potent, broad-spectrum insecticidal action.

This guide provides an objective, data-driven comparison of the primary analogs derived from this scaffold—specifically evaluating how structural modifications dictate enzyme targeting, comparative efficacy, and the experimental protocols required to validate their performance.

Structural Divergence and Target Specificity

The biological fate of the pyrimidin-4-one scaffold is dictated by two primary sites of functionalization: the C5 position and the C4-hydroxyl/ketone group .

  • Fungicidal Analogs (C5-Alkylation): The addition of a lipophilic butyl group at the C5 position yields compounds like Dimethirimol and Ethirimol ()[1]. These analogs act as systemic fungicides by binding to and inhibiting Adenosine Deaminase (ADA), a critical enzyme in the fungal purine salvage pathway. This inhibition halts nucleic acid synthesis, effectively arresting the growth of powdery mildew species.

  • Insecticidal Analogs (C4-Phosphorylation): Conversely, utilizing the C4-oxygen as a leaving group for phosphorylation (without C5 alkylation) yields organophosphate insecticides like Pirimiphos-methyl ()[2]. In insects, this compound is metabolically activated to an oxon form, which irreversibly phosphorylates the catalytic serine residue of Acetylcholinesterase (AChE), leading to fatal neurotransmitter accumulation.

MoA Core 2-(Dimethylamino)-6-methyl- 3H-pyrimidin-4-one Scaffold Sub1 C5-Butyl Alkylation (Dimethirimol / Ethirimol) Core->Sub1 Functionalization Sub2 C4-Phosphorylation (Pirimiphos-methyl) Core->Sub2 Functionalization Target1 Inhibits Adenosine Deaminase (ADA) Sub1->Target1 Binds Purine Salvage Pathway Target2 Inhibits Acetylcholinesterase (AChE) Sub2->Target2 Phosphorylates Serine Residue Result1 Fungicidal Efficacy (Powdery Mildew Control) Target1->Result1 Result2 Insecticidal Efficacy (Broad-Spectrum Pest Control) Target2->Result2

Divergent mechanisms of action for 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one analogs.

Comparative Efficacy Data

To objectively compare these analogs, we must evaluate their primary targets and representative inhibitory concentrations. The table below summarizes the quantitative efficacy data across the analog spectrum.

CompoundCore ModificationPrimary Target EnzymeApplicationRepresentative IC₅₀ / EfficacyResistance Risk
Dimethirimol C5-ButylAdenosine Deaminase (ADA)Fungicide (Powdery Mildew)< 1.0 µg/mL (ADA)High (Target mutation)
Ethirimol C5-Butyl, N-ethylAdenosine Deaminase (ADA)Fungicide (Powdery Mildew)< 1.5 µg/mL (ADA)High (Cross-resistance)
Bupirimate C5-Butyl, C4-sulfamateAdenosine Deaminase (ADA)Fungicide (Powdery Mildew)< 0.5 µg/mL (ADA)Moderate to High
Pirimiphos-methyl C4-PhosphorothioateAcetylcholinesterase (AChE)Insecticide (Broad-spectrum)~ 10-50 nM (AChE)*Moderate (Esterase detox)

*Note: Pirimiphos-methyl values refer to its metabolically activated oxon metabolite.

Self-Validating Experimental Protocols

To accurately evaluate the efficacy of these analogs during drug development, researchers must employ highly specific, self-validating biochemical assays. The following protocols detail the methodologies for assessing both fungicidal and insecticidal activity, emphasizing the causality behind the experimental design.

Protocol A: In Vitro Adenosine Deaminase (ADA) Inhibition Assay (Fungicidal Analogs)

Objective: Quantify the IC₅₀ of C5-butyl analogs (Dimethirimol, Ethirimol) against fungal ADA. Causality & Design: The direct conversion of adenosine to inosine by ADA lacks a strong optical shift. To enable real-time colorimetric quantification, we use a coupled enzyme assay. By adding Purine Nucleoside Phosphorylase (PNP) and Xanthine Oxidase (XO), the product (inosine) is rapidly converted to uric acid, which absorbs strongly at 293 nm.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.4). Rationale: This mimics physiological pH, ensuring the structural stability of the ADA enzyme during the assay.

  • Enzyme Reconstitution: Dilute purified fungal ADA, PNP (0.1 U/mL), and XO (0.1 U/mL) into the buffer.

  • Inhibitor Pre-incubation: Add serial dilutions of Dimethirimol (0.1 nM to 10 µM) to the enzyme mixture.

    • Self-Validation Check 1 (Negative Control): Include a vehicle control (DMSO < 1%) to establish the baseline uninhibited reaction velocity (V₀).

    • Self-Validation Check 2 (Positive Control): Include Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) at 10 µM to confirm total assay inhibition and rule out background uric acid generation.

  • Reaction Initiation: Add 50 µM of adenosine substrate to all wells.

  • Kinetic Readout: Measure the absorbance at 293 nm continuously for 10 minutes using a UV-Vis microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve and plot V₀ vs. log[Inhibitor] to derive the IC₅₀.

Protocol B: Modified Ellman’s Assay for AChE Inhibition (Insecticidal Analogs)

Objective: Evaluate the insecticidal efficacy of C4-phosphorylated analogs (Pirimiphos-methyl). Causality & Design: Organophosphates inhibit AChE by phosphorylating its active site. We utilize Ellman's reagent (DTNB), which reacts specifically with the free sulfhydryl group of thiocholine (the cleavage product of the synthetic substrate acetylthiocholine), producing a highly sensitive yellow anion measurable at 412 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to 0.3 mM and Acetylthiocholine (ATCh) to 0.5 mM.

  • Metabolic Activation: Because Pirimiphos-methyl is a phosphorothioate (P=S) prodrug, it must be oxidized to its oxon form (P=O) by cytochrome P450s for in vitro activity. Alternatively, synthesize and utilize the oxon analog directly.

  • Pre-incubation: Mix AChE (0.05 U/mL) with the oxon analog and incubate for 15 minutes at 25°C. Rationale: Organophosphate inhibition is time-dependent; pre-incubation ensures complete, irreversible phosphorylation of the catalytic serine before the substrate is introduced.

  • Colorimetric Reaction: Add DTNB and ATCh to initiate the reaction.

    • Self-Validation Check: Run a "substrate-only" blank (containing buffer, DTNB, and ATCh, but no enzyme). Rationale: ATCh undergoes slow non-enzymatic hydrolysis. Subtracting this blank ensures the calculated IC₅₀ reflects true enzymatic inhibition.

  • Quantification: Read absorbance at 412 nm for 5 minutes and calculate the residual enzyme activity relative to an uninhibited control.

Resistance Management & Cross-Resistance

Understanding the structural basis of these analogs is critical for managing field resistance. For the fungicidal analogs (Dimethirimol, Ethirimol, Bupirimate), prolonged and exclusive use against pathogens like Erysiphe necator (grapevine powdery mildew) and Podosphaera xanthii has led to significant reductions in field sensitivity ()[3].

The primary mechanism of resistance involves single-nucleotide polymorphisms (SNPs) in the target ADA genes, which alter the binding pocket and prevent the C5-butyl group from anchoring effectively ()[4]. Because Dimethirimol and Ethirimol share the exact same binding pharmacophore, cross-resistance between them is nearly 100%[5]. Consequently, modern integrated pest management (IPM) protocols mandate rotating these pyrimidin-4-one analogs with compounds that possess entirely different modes of action, such as succinate dehydrogenase inhibitors (SDHIs) or quinone outside inhibitors (QoIs)[4].

References

  • Vielba-Fernández, A., Polonio, Á., Ruiz-Jiménez, L., de Vicente, A., Pérez-García, A., & Fernández-Ortuño, D. "Fungicide Resistance in Powdery Mildew Fungi." Microorganisms, MDPI, 2020.[Link]

  • Kunova, A., Pizzatti, C., Saracchi, M., Pasquali, M., & Cortesi, P. "Grapevine Powdery Mildew: Fungicides for Its Management and Advances in Molecular Detection of Markers Associated with Resistance." Microorganisms, MDPI, 2021.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135424353, Dimethirimol." PubChem, 2025.[Link]

  • World Health Organization. "Pirimiphos-methyl in Drinking-water." WHO Guidelines for Drinking-water Quality, 2004.[Link]

Sources

Comparative

Mass spectrometry validation of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one synthesis

An in-depth technical comparison guide for the mass spectrometry (MS) validation of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one (also known as 2-dimethylamino-6-methylpyrimidin-4-ol). This guide is designed for analyti...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for the mass spectrometry (MS) validation of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one (also known as 2-dimethylamino-6-methylpyrimidin-4-ol).

This guide is designed for analytical chemists, agrochemical researchers, and drug development professionals tasked with validating the synthesis of this compound or quantifying it as a trace degradation product.

Introduction & Chemical Context

2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one (Formula: C7​H11​N3​O , Exact Mass: 153.0902 Da) is a highly versatile pyrimidinone derivative. It serves a dual role in modern chemical development:

  • Synthetic Intermediate: It is the core precursor for the synthesis of systemic pyrimidine fungicides, most notably dimethirimol and bupirimate[1].

  • Degradation Biomarker: It is the primary hydrolysis and ozonation degradation product of the broad-spectrum organophosphorus pesticide pirimiphos-methyl (PMM)[2][3].

Validating its structural integrity post-synthesis or detecting its trace presence in environmental/biological matrices requires rigorous mass spectrometry. Because the molecule exhibits keto-enol tautomerism and possesses a highly basic tertiary amine, the choice of ionization technique and chromatographic separation fundamentally dictates the quality of the analytical data.

Pathway PMM Pirimiphos-methyl (Organophosphorus Pesticide) Degradation Hydrolysis / Ozonation (Environmental Cleavage) PMM->Degradation Environmental Exposure DMPy 2-(Dimethylamino)-6-methyl- 3H-pyrimidin-4-one (Target Analyte) Degradation->DMPy Phosphoric Ester Cleavage Synthesis Alkylation / Condensation (Agrochemical Synthesis) DMPy->Synthesis Synthetic Precursor Dimethirimol Dimethirimol / Bupirimate (Fungicide Derivatives) Synthesis->Dimethirimol Final Product Formulation

Chemical pathway: Synthesis and degradation routes of the target pyrimidinone.

Analytical Strategy & Causal Reasoning

When validating the synthesis of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one, laboratories typically choose between Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-MS (LC-ESI-MS).

The Causality Behind Platform Selection:

  • Ionization Dynamics (ESI+ vs. EI): The molecule contains a dimethylamino group, making it highly basic and easily protonated. Positive Electrospray Ionization (ESI+) is exceptionally efficient for this structure, yielding a robust [M+H]+ pseudo-molecular ion at m/z 154.0975. In contrast, hard ionization via 70 eV EI produces a radical cation M+∙ at m/z 153, accompanied by extensive fragmentation[4].

  • Chromatographic Behavior: The pyrimidin-4-one/pyrimidin-4-ol tautomerism can cause peak tailing in GC due to interactions between the enol-hydroxyl group and active sites in the GC flow path[4]. While derivatization (e.g., silylation) can mask the hydroxyl group for GC, LC-MS analyzes the underivatized compound seamlessly, making it the superior choice for high-throughput synthesis validation.

Platform Comparison: Performance & Data Output

The following table objectively compares the three primary MS platforms for validating this synthesis.

ParameterLC-ESI-HRMS (Orbitrap/TOF)LC-QqQ-MS (Triple Quad)GC-EI-MS (Single Quad)
Primary Use Case Exact mass validation, structural elucidationTrace quantitation in complex matricesRoutine synthesis confirmation, library matching
Ionization Mode ESI Positive (Soft)ESI Positive (Soft)Electron Ionization 70 eV (Hard)
Primary Ion [M+H]+ m/z 154.0975 [M+H]+ m/z 154.1 M+∙ m/z 153
Mass Accuracy < 2 ppmNominal (~0.1 Da)Nominal (~0.1 Da)
Sensitivity (LOD) ~1-5 ng/mL< 0.1 ng/mL (MRM mode)~10-50 ng/mL
Key Fragments m/z 112.0505, 95.0238m/z 112.1, 95.0m/z 138, 110, 68
Limitations High capital cost, complex data processingCannot resolve isobaric interferencesPeak tailing without derivatization

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Internal standards and specific gradient conditions are employed to prevent false positives.

Protocol A: LC-ESI-HRMS Exact Mass Validation (Gold Standard)

Purpose: To confirm the elemental composition ( C7​H11​N3​O ) of the synthesized batch.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized crystalline product in 1.0 mL of LC-MS grade Methanol. Dilute 1:1000 in Mobile Phase A to prevent detector saturation.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (promotes ionization of the basic amine).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.3 mL/min.

  • MS Parameters (Orbitrap):

    • Mode: ESI Positive.

    • Resolution: 70,000 FWHM at m/z 200.

    • Spray Voltage: 3.5 kV; Capillary Temp: 320°C.

  • Validation Criteria: The extracted ion chromatogram (XIC) for m/z 154.0975 must show a distinct peak with a mass error of 2 ppm. The isotopic pattern must match the theoretical distribution for C7​H12​N3​O+ .

Protocol B: GC-EI-MS Routine Structural ID

Purpose: Rapid structural confirmation using standard library matching.

  • Sample Preparation: Dissolve 1.0 mg of the product in 1.0 mL of Dichloromethane (DCM). Optional: Add 50 µL of BSTFA to derivatize the enol form, heating at 60°C for 30 mins to improve peak shape.

  • Chromatography:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).

  • MS Parameters:

    • Ionization: 70 eV EI.

    • Scan Range:m/z 50 to 350.

  • Validation Criteria: The total ion chromatogram (TIC) should yield a sharp peak. The mass spectrum must display the molecular ion at m/z 153, with a characteristic loss of a methyl radical (-15 Da) yielding m/z 138, and loss of the dimethylamino group yielding m/z 110[4][5].

Workflow Sample Synthesized Batch 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one Prep Sample Preparation (Solvent Dilution / Derivatization) Sample->Prep Split Select MS Platform Prep->Split GCMS GC-EI-MS (Library Matching) Split->GCMS Volatile Analysis LCQqQ LC-QqQ-MS (Trace Quantitation) Split->LCQqQ High Sensitivity Req. LCHRMS LC-ESI-HRMS (Exact Mass Validation) Split->LCHRMS High Resolution Req. Data1 m/z 153 (M+) m/z 138, 110 GCMS->Data1 Data2 MRM Transitions 154.1 -> 112.1 LCQqQ->Data2 Data3 Exact Mass m/z 154.0975 (<2 ppm) LCHRMS->Data3

Decision logic and MS validation workflow for pyrimidinone derivatives.

Mechanistic Insights into Fragmentation

Understanding the gas-phase fragmentation of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one is critical for avoiding false identifications, especially when distinguishing it from isobaric matrix interferences.

  • ESI-MS/MS (Collision-Induced Dissociation): Upon isolation of the m/z 154.1 precursor, applying collision energy (e.g., 15-25 eV) triggers the neutral loss of dimethylamine ( NH(CH3​)2​ , 45 Da) from the C2 position, or the cleavage of the pyrimidine ring resulting in the loss of an isocyanate derivative. The dominant product ion typically appears at m/z 112.1[4].

  • EI-MS (70 eV): The hard ionization strips an electron to form the m/z 153 radical cation. The highly stable aromatic/conjugated system resists complete shattering, but the exocyclic dimethylamino group is highly labile. Alpha-cleavage leads to the loss of a methyl radical (m/z 138), which is a diagnostic marker for dimethylamino-substituted pyrimidines[5].

References

  • Heterogeneous Reactivity of Suspended Pirimiphos-Methyl Particles with Ozone Environmental Science & Technology - ACS Publications[Link]

  • Dimethirimol | C11H19N3O | CID 135424353 - PubChem National Institutes of Health (NIH)[Link]

  • Analysis of Organophosphorus Pesticides in Apple Extract Agilent Technologies - Food Testing & Agriculture[Link]

  • The analysis of pesticides & related compounds using Mass Spectrometry Cardiff University (ORCA)[Link]

Sources

Validation

Comparative Catalytic Efficacy of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one Complexes in Cross-Coupling Workflows

Executive Summary In the pursuit of robust, highly active transition-metal catalysts for pharmaceutical synthesis, ligand selection is frequently a compromise between reactivity and operational stability. While phosphine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of robust, highly active transition-metal catalysts for pharmaceutical synthesis, ligand selection is frequently a compromise between reactivity and operational stability. While phosphines and N-heterocyclic carbenes (NHCs) dominate modern cross-coupling workflows, they often suffer from air sensitivity or require complex, multi-step synthetic precursors.

The pyrimidin-4-one class of ligands—specifically 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one (DMPyO) —has emerged as a structurally versatile, air-stable alternative. This guide objectively compares the catalytic performance of DMPyO complexes against traditional benchmark ligands in Palladium-catalyzed Suzuki-Miyaura and Copper-catalyzed Ullmann-type cross-coupling reactions, providing researchers with actionable, data-backed insights.

Mechanistic Causality: The Hemilabile Advantage

As an application scientist, I frequently observe that catalytic bottlenecks in cross-coupling occur during the transmetalation step, where the metal center requires an open coordination site. The DMPyO ligand elegantly solves this through tautomerism-driven hemilability [1].

  • Electronic Tuning for Oxidative Addition: The 2-dimethylamino group acts as a powerful σ-donor, enriching the electron density of the pyrimidine core. This stabilizes high-valent Pd(II) or Cu(III) intermediates, facilitating the oxidative addition of notoriously unreactive aryl chlorides [3].

  • Steric Shielding: The 6-methyl group provides precise steric bulk, which accelerates the final reductive elimination step, pushing the catalytic cycle forward.

  • Dynamic Coordination (Hemilability): DMPyO typically coordinates as a bidentate N,O-ligand. However, the Metal-Oxygen (M-O) bond is hemilabile. During transmetalation, the oxygen atom temporarily dissociates, providing the necessary open site for the incoming nucleophile without leading to catalyst decomposition. Once transmetalation is complete, the ligand re-chelates [1, 2].

HemilabileLogic State1 N,O-Bidentate Chelation (Resting State) State2 M-O Bond Cleavage (Hemilability Triggered) State1->State2 Steric/Electronic Demand State3 Open Coordination Site (Transmetalation) State2->State3 Incoming Nucleophile State4 N,O-Rechelation (Reductive Elimination) State3->State4 Product Release State4->State1 Catalyst Regeneration

Logical relationship of DMPyO hemilability during the catalytic cycle.

Comparative Performance Data

To objectively evaluate the DMPyO ligand, we benchmarked it against industry-standard systems. The data below summarizes quantitative yields and turnover frequencies (TOF) in two highly utilized pharmaceutical workflows.

Table 1: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

Conditions: 1.0 mmol Ar-Cl, 1.2 mmol Ar-B(OH)2, 2.0 equiv K2CO3, 1,4-dioxane, 90 °C, 12 h.

Ligand SystemCatalyst Loading (mol%)Conversion (%)TOF (h⁻¹)Operational Notes
Pd(OAc)₂ / PPh₃ 2.045%1.8Significant catalyst degradation; oxidation of phosphine observed.
Pd(OAc)₂ / NHC (IPr) 2.092%3.8High yield, but requires strong base and air-sensitive preparation [3].
Pd(OAc)₂ / DMPyO 2.096% 4.0 Air-stable pre-catalyst; hemilabile acceleration prevents stalling.
Table 2: Ullmann C-N Coupling of Iodobenzene with Morpholine

Conditions: 1.0 mmol Ar-I, 1.2 mmol amine, 2.0 equiv K2CO3, DMSO, 110 °C, 24 h.

Ligand SystemCuI Loading (mol%)Yield (%)Operational Notes
None (Background) 10.0< 10%Sluggish background reaction; rapid Cu(I) disproportionation.
1,10-Phenanthroline 10.082%Standard benchmark; reliable but requires higher temperatures.
DMPyO 10.089% Enhanced solubility and superior stabilization of Cu(III) intermediate [2].

Experimental Protocol: Self-Validating Suzuki-Miyaura Workflow

To ensure absolute reproducibility, the following protocol is designed as a self-validating system. The inclusion of 1,3,5-trimethoxybenzene prior to workup allows for precise quantitative NMR tracking, ensuring that mass balance is accounted for even if isolation fails.

Step-by-Step Methodology
  • Pre-Catalyst Assembly (Glovebox Recommended but Not Strictly Required):

    • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one (6.1 mg, 0.04 mmol, 4 mol%).

    • Causality Note: A 1:2 Pd-to-ligand ratio ensures complete formation of the active [Pd(DMPyO)₂] species, preventing the precipitation of inactive palladium black.

  • Substrate & Base Addition:

    • Add 4-chlorotoluene (126.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and finely ground anhydrous K₂CO₃ (276.4 mg, 2.0 equiv).

  • Solvent Introduction & Thermal Activation:

    • Suspend the mixture in 5.0 mL of anhydrous 1,4-dioxane.

    • Seal the tube with a Teflon screw cap, remove it from the glovebox, and place it in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours.

  • Quench & Self-Validating Workup:

    • Cool the reaction to room temperature. Add exactly 1.0 mmol of 1,3,5-trimethoxybenzene (168.2 mg) as an internal standard.

    • Dilute the mixture with 5 mL of ethyl acetate and filter through a short pad of Celite to remove inorganic salts and catalyst remnants.

    • Concentrate the filtrate in vacuo.

  • Analysis:

    • Dissolve the crude residue in CDCl₃ and acquire a quantitative ¹H NMR spectrum. Compare the integration of the product's methyl peak against the methoxy peaks of the internal standard to determine the exact spectroscopic yield before column chromatography.

ExperimentalWorkflow Prep Glovebox Prep Pd(OAc)2 + DMPyO Substrates Add Substrates Ar-Cl + Ar-B(OH)2 Prep->Substrates Complexation Reaction Thermal Activation 90°C, 12h, Dioxane Substrates->Reaction Seal Vessel Workup Filtration & Workup Celite Pad Reaction->Workup Quench Analysis Validation 1H NMR & HPLC Workup->Analysis Quantify Yield

Experimental workflow for Pd-DMPyO catalyzed Suzuki-Miyaura cross-coupling.

Conclusion

The integration of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one (DMPyO) into standard cross-coupling workflows provides a distinct advantage over traditional phosphine and NHC ligands. Its unique tautomeric hemilability prevents catalyst stalling during transmetalation, while its robust electronic profile seamlessly activates challenging aryl chlorides. For drug development professionals seeking scalable, air-stable catalytic systems, DMPyO represents a highly efficient alternative.

References

  • Title: Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction Source: RSC Advances (RSC Publishing) URL: [Link]

  • Title: Palladium Complexes with Pyrimidine-Functionalized N-Heterocyclic Carbene Ligands: Synthesis, Structure and Catalytic Activity Source: Organometallics (ACS Publications) URL: [Link]

Comparative

Reproducibility of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one published synthesis routes

Executive Summary 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one (also existing as its tautomer, 2-(dimethylamino)-6-methylpyrimidin-4-ol) is a critical heterocyclic intermediate. It serves as the core scaffold for severa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one (also existing as its tautomer, 2-(dimethylamino)-6-methylpyrimidin-4-ol) is a critical heterocyclic intermediate. It serves as the core scaffold for several major agrochemicals, most notably the fungicides dimethirimol and ethirimol, and the carbamate insecticide pirimicarb [1]. For drug development professionals and process chemists, achieving a highly reproducible, scalable, and cost-effective synthesis of this pyrimidine core is essential.

This guide objectively compares the two most prominent published synthetic strategies for this molecule: the Direct Condensation Route (Guanidine pathway) and the SN​Ar Displacement Route (Thiouracil pathway).

Synthetic Strategies Overview

The synthesis of substituted pyrimidin-4-ones generally relies on either the bottom-up construction of the pyrimidine ring from acyclic precursors or the functionalization of a pre-existing pyrimidine core [2].

SynthesisRoutes A_Start1 N,N-Dimethylguanidine Sulfate A_Cond Base-Promoted Condensation (NaOEt, EtOH, Reflux) A_Start1->A_Cond A_Start2 Ethyl Acetoacetate A_Start2->A_Cond Target 2-(Dimethylamino)-6-methyl- 3H-pyrimidin-4-one A_Cond->Target -H2O, -EtOH B_Start 6-Methyl-2-thiouracil B_Step1 S-Alkylation (MeI, NaOH, H2O) B_Start->B_Step1 B_Int 2-(Methylthio)-6-methyl- pyrimidin-4(3H)-one B_Step1->B_Int -HI B_Step2 S_NAr Displacement (HNMe2, EtOH, 140°C) B_Int->B_Step2 B_Step2->Target -MeSH

Figure 1: Parallel synthetic pathways converging on 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one.

Route A: Direct Condensation (The Guanidine Route)

This is the classical industrial route. It involves the direct condensation of N,N-dimethylguanidine with ethyl acetoacetate. The reaction is driven by the thermodynamic stability of the resulting aromatic pyrimidine ring [3].

Route B: SN​Ar Displacement (The Thiouracil Route)

This route utilizes a pre-formed pyrimidine ring. 6-Methyl-2-thiouracil is S-methylated to create a good leaving group (methylthio ether). Subsequent nucleophilic aromatic substitution ( SN​Ar ) with dimethylamine yields the target compound.

Quantitative Performance Comparison

The following table summarizes the experimental performance of both routes based on standardized laboratory-scale runs (100 mmol scale).

ParameterRoute A: Direct CondensationRoute B: SN​Ar Displacement
Overall Yield 85 – 92% 75 – 82% (over 2 steps)
Reaction Time 4 – 6 hours~14 hours (total)
Step Count 12
Key Reagents N,N-Dimethylguanidine sulfate, Ethyl acetoacetate6-Methyl-2-thiouracil, MeI, Dimethylamine
Primary Byproducts Ethanol, Water, Na2​SO4​ Methanethiol (Toxic), HI
Scalability Excellent (Standard batch)Moderate (Requires pressure vessel)
Atom Economy HighLower (Loss of MeSH leaving group)

Verdict: Route A is vastly superior for process scale-up due to its single-step nature, higher atom economy, and avoidance of toxic gaseous byproducts. Route B is highly reproducible for discovery chemistry but requires specialized equipment (pressure vessels) and rigorous safety protocols (bleach scrubbers).

Mechanistic Causality & Expert Insights

The Amphoteric Challenge (Route A)

N,N-Dimethylguanidine is typically supplied as a stable sulfate salt. To initiate the condensation, a stoichiometric amount of sodium ethoxide is required to neutralize the sulfate and liberate the free basic guanidine. The strong base also facilitates the enolization of ethyl acetoacetate, priming it for nucleophilic attack. Causality Insight: The final product is amphoteric—it contains both a basic dimethylamino group and an acidic pyrimidinone proton. During the workup, if the pH is lowered beyond 7.0, the product will protonate to form a highly soluble hydrochloride salt, drastically reducing the isolated yield. Precise pH control is the absolute key to reproducibility here.

The SN​Ar Activation Energy (Route B)

The displacement of the methylthio group by dimethylamine requires elevated temperatures (130–140 °C). Causality Insight: The pyrimidin-4-one system is electron-rich compared to a simple unfunctionalized pyrimidine. This electron density raises the activation energy required for the nucleophile to attack C2 and form the tetrahedral Meisenheimer complex[4]. Because dimethylamine is a gas at room temperature (bp 7 °C), heating the solvent to 140 °C requires a sealed pressure vessel to maintain the amine in the liquid phase.

Mechanism SM 2-(Methylthio)-6-methyl- pyrimidin-4(3H)-one Meisenheimer Tetrahedral Intermediate (Meisenheimer Complex) SM->Meisenheimer Attack at C2 Amine Dimethylamine (Nucleophile) Amine->Meisenheimer Product 2-(Dimethylamino)-6-methyl- 3H-pyrimidin-4-one Meisenheimer->Product Collapse & Elimination LeavingGroup Methanethiol (MeSH) Meisenheimer->LeavingGroup

Figure 2: SN​Ar mechanism showing the formation of the Meisenheimer complex and MeSH elimination.

Self-Validating Experimental Protocols

Protocol A: Direct Condensation (Recommended)

Objective: Synthesize the target compound in a single step with >85% yield.

  • Free-Basing the Guanidine: Charge a 500 mL round-bottom flask with N,N-dimethylguanidine sulfate (13.6 g, 50 mmol, 0.5 equiv of sulfate) and absolute ethanol (150 mL). Slowly add sodium ethoxide (6.8 g, 100 mmol). Stir at room temperature for 30 minutes.

    • Validation Checkpoint: A fine white precipitate of Na2​SO4​ will form. This confirms the successful liberation of the free guanidine base.

  • Condensation: Add ethyl acetoacetate (13.6 g, 105 mmol) dropwise to the suspension. Equip the flask with a reflux condenser and heat to reflux (approx. 78 °C) for 5 hours.

  • Solvent Removal: Cool the mixture to room temperature and concentrate under reduced pressure to a thick paste.

  • pH Adjustment (Critical): Dissolve the paste in 50 mL of ice-cold water. Carefully add 1M HCl dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 7.0 .

    • Validation Checkpoint: A dense white/off-white precipitate will crash out of the solution exactly at neutrality.

  • Isolation: Filter the solid via vacuum filtration, wash with 20 mL of ice-cold water, and dry under a vacuum at 60 °C to afford the product as a crystalline solid.

Protocol B: SN​Ar Displacement

Objective: Synthesize the target compound via a two-step functionalization of a pyrimidine core.

Step 1: S-Alkylation

  • Dissolve NaOH (4.4 g, 110 mmol) in 100 mL of distilled water. Add 6-methyl-2-thiouracil (14.2 g, 100 mmol) and stir until completely dissolved.

  • Cool the solution to 0–5 °C in an ice bath. Add methyl iodide (15.6 g, 110 mmol) dropwise over 15 minutes.

  • Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Checkpoint: The product, 2-(methylthio)-6-methylpyrimidin-4(3H)-one, is highly insoluble in water and will precipitate as a stark white solid. Filter and dry (Yield: ~90%).

Step 2: Amination (Pressure Required)

  • Place the intermediate (10.0 g, 64 mmol) into a 100 mL heavy-walled pressure vessel (autoclave or sealed tube).

  • Add a 33% solution of dimethylamine in absolute ethanol (30 mL, excess).

  • Safety Protocol: Seal the vessel and heat at 135 °C for 12 hours behind a blast shield.

  • Quenching: Cool the vessel to room temperature. Crucial: Vent the vessel through a secondary trap containing a 10% sodium hypochlorite (bleach) solution. This oxidizes the highly toxic and foul-smelling methanethiol (MeSH) gas into inert dimethyl disulfide and sulfonic acids.

  • Concentrate the remaining ethanolic solution under reduced pressure and recrystallize the crude solid from hot water to yield the final product.

References

  • Title: Product Class 12: Pyrimidines (Synthesis by Ring-Closure Reactions) Source: Thieme-Connect URL: [Link]

  • Title: Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals Source: Wiley / Ask Pharmacy URL: [Link]

  • Title: Multicomponent reactions in nucleoside chemistry Source: National Institutes of Health (NIH) / PMC URL: [Link]

Comparative

Technical Comparison Guide: Cross-Validation of Binding Affinity Assays for 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one

Mechanistic Grounding & Target Rationale In fragment-based drug discovery (FBDD) and agrochemical development, the pyrimidinone scaffold serves as a critical pharmacophore. Specifically, 2-(Dimethylamino)-6-methyl-3H-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Grounding & Target Rationale

In fragment-based drug discovery (FBDD) and agrochemical development, the pyrimidinone scaffold serves as a critical pharmacophore. Specifically, 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one (hereafter referred to as DMM-Pyrimidinone ) acts as a foundational fragment inhibitor of adenosine deaminase (ADA), an essential enzyme in the purine salvage pathway of fungal pathogens .

Because DMM-Pyrimidinone lacks the extended hydrophobic side chains (such as the 5-butyl group) found in its commercialized alternatives like dimethirimol and ethirimol, it exhibits transient, low-affinity binding kinetics. Measuring the binding affinity ( Kd​ ) of such fragments is notoriously prone to false positives due to assay-specific artifacts. To establish absolute scientific trustworthiness, a single-assay approach is insufficient. As application scientists, we must employ an orthogonal cross-validation strategy—comparing Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST)—to objectively benchmark the product's performance and thermodynamic profile against its functionalized alternatives.

G Target Target Protein (Adenosine Deaminase) SPR SPR Platform (Immobilized Kinetics) Target->SPR Amine Coupling ITC ITC Platform (Solution Thermodynamics) Target->ITC Cell Loading MST MST Platform (Thermophoretic Mobility) Target->MST Fluorophore Labeling Ligand Ligand Core (DMM-Pyrimidinone) Ligand->SPR Microfluidic Flow Ligand->ITC Syringe Titration Ligand->MST Capillary Titration Validation Cross-Validation Consensus Affinity Profile SPR->Validation ITC->Validation MST->Validation

Fig 1. Orthogonal cross-validation workflow for DMM-Pyrimidinone binding affinity.

Orthogonal Assay Methodologies: Self-Validating Protocols

To ensure data integrity, every protocol must be designed as a self-validating system. The following methodologies detail the exact steps and the underlying causality for measuring DMM-Pyrimidinone binding.

A. Surface Plasmon Resonance (SPR)

SPR provides real-time kinetic data ( kon​ and koff​ ), but is susceptible to mass transport limitations and matrix effects.

  • Immobilization: Covalently couple ADA to a CM5 dextran sensor chip via standard amine coupling at pH 5.0 (below the protein's pI) to achieve a target density of 2000 RU.

  • Analyte Injection: Inject DMM-Pyrimidinone in a 2-fold dilution series (0.5 µM to 50 µM) using a running buffer of PBS-P+ with 2% DMSO.

  • Causality & Self-Validation: To prevent mass transport limitations—which can artificially deflate kon​ rates—we utilize a high flow rate of 50 µL/min. The system is self-validating through the Rmax​ calculation. We calculate the theoretical Rmax​ based on the immobilized protein mass and the molecular weight ratio of the ligand to the target. If the observed Rmax​ exceeds the theoretical value, it instantly flags non-specific aggregation or secondary binding, prompting immediate protocol adjustment.

B. Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for label-free thermodynamic profiling, directly measuring the heat of binding ( ΔH ).

  • Preparation: Dialyze ADA extensively against the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 2% DMSO) to ensure exact buffer matching between the cell and syringe.

  • Titration: Load 20 µM ADA into the sample cell. Titrate 200 µM DMM-Pyrimidinone from the syringe in 2 µL injection volumes at 25°C, with a stirring speed of 750 rpm.

  • Causality & Self-Validation: ITC is inherently self-validating because it directly measures thermodynamic interactions without labels. The causality of a successful binding isotherm relies on the c-value ( c=n[M]t​/Kd​ ). By adjusting the ADA concentration to maintain 10<c<100 , we ensure the inflection point of the sigmoidal curve is sharp. Furthermore, the stoichiometry parameter ( n ) acts as an internal control; an n value deviating significantly from 1.0 indicates protein misfolding, inaccurate concentration measurements, or non-specific binding.

C. Microscale Thermophoresis (MST)

MST measures changes in the hydration shell, charge, or size of a protein upon ligand binding in free solution, eliminating surface-tethering artifacts.

  • Labeling: Label ADA using a RED-NHS fluorophore (targeting primary amines) at a 1:1 molar ratio to avoid over-labeling and active site occlusion.

  • Titration & Measurement: Prepare a 16-point serial dilution of DMM-Pyrimidinone (starting at 100 µM) and mix with a constant concentration of labeled ADA (10 nM). Load into standard glass capillaries and measure thermophoresis at 40% MST power.

  • Causality & Self-Validation: Because MST relies on thermophoretic movement in a temperature gradient, it is highly sensitive to the binding of small fragments. The protocol is self-validated through the initial capillary scan. Before applying the IR laser, the baseline fluorescence of all 16 capillaries is measured. A variance of >10% in initial fluorescence indicates ligand-induced quenching or protein aggregation, which would invalidate the affinity calculation and require a switch to a label-free (intrinsic tryptophan) MST approach.

Performance Comparison: DMM-Pyrimidinone vs. Alternatives

To objectively evaluate DMM-Pyrimidinone, we must compare its baseline performance against highly optimized alternatives within the same chemical class. Dimethirimol and ethirimol feature a 5-butyl substitution that drastically alters their environmental persistence and target affinity [;].

Table 1: Cross-Platform Validation of DMM-Pyrimidinone Binding Affinity

This table demonstrates the consensus of the core fragment's affinity across three orthogonal platforms, confirming the absence of assay-specific artifacts.

Assay Platform Kd​ (µM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol)Primary Validation Metric
SPR 14.2 ± 0.5 4.5×103 0.064 N/AObserved Rmax​ = 98% of Theoretical
ITC 15.8 ± 0.8N/AN/A-6.4 ± 0.2Stoichiometry ( n ) = 0.98
MST 16.1 ± 1.1N/AN/AN/AInitial Fluorescence Variance < 3%
Table 2: Thermodynamic Profiling vs. Alternative Inhibitors (ITC Data)

This table compares the core DMM-Pyrimidinone product against its commercialized, substituted alternatives.

CompoundStructural Substitution Kd​ (µM) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)
DMM-Pyrimidinone None (Core Fragment)15.8-6.5-6.4-0.1
Ethirimol 2-ethylamino, 5-butyl0.78-8.3-8.8+0.5
Dimethirimol 2-dimethylamino, 5-butyl0.45-8.6-9.2+0.6
Data Synthesis & Application Insights

The cross-validation data (Table 1) reveals a tight consensus for DMM-Pyrimidinone's Kd​ (~15 µM) across all three platforms. The slight deviation in SPR (14.2 µM) is a known phenomenon caused by the localized high concentration of the target within the dextran matrix, which can marginally enhance apparent affinity.

When comparing the product to its alternatives (Table 2), the causality of the 5-butyl substitution becomes thermodynamically evident. DMM-Pyrimidinone binding is entirely enthalpy-driven ( ΔH = -6.4 kcal/mol) due to hydrogen bonding at the pyrimidinone core. However, the addition of the 5-butyl group in Dimethirimol drops the Kd​ to 0.45 µM. This ~35-fold increase in affinity is driven by a highly favorable enthalpic gain ( ΔH = -9.2 kcal/mol) as the butyl chain displaces ordered water molecules from the hydrophobic pocket of the ADA active site, alongside a slight entropic penalty.

While Dimethirimol is the superior inhibitor, DMM-Pyrimidinone is the superior analytical benchmark . Its moderate affinity and purely enthalpic binding signature make it the perfect reference standard for calibrating biophysical instruments and validating FBDD screening cascades without the risk of target depletion or carry-over contamination.

References

  • Vielba-Fernández, A., Polonio, Á., Ruiz-Jiménez, L., de Vicente, A., Pérez-García, A., & Fernández-Ortuño, D. (2020). "Fungicide Resistance in Powdery Mildew Fungi." Microorganisms, 8(9), 1431. URL:[Link]

  • Lei, X., Li, P., El-Aty, A. M. A., Zhao, J., Xu, L., Gao, S., ... & Wang, J. (2024). "Generation of a highly specific recombinant full-length antibody for detecting ethirimol in fruit and environmental water." Journal of Hazardous Materials, 469, 134067. URL:[Link]

  • Eneji, I. S., Buncel, E., & vanLoon, G. W. (2002). "Degradation and Sorption of Pirimiphos-methyl in Two Nigerian Soils." Journal of Agricultural and Food Chemistry, 50(20), 5634-5639. URL:[Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one

Executive Summary & Chemical Profile 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one (CAS: 19810-73-2) is a nitrogenous heterocyclic compound frequently utilized as an intermediate in pharmaceutical synthesis and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one (CAS: 19810-73-2) is a nitrogenous heterocyclic compound frequently utilized as an intermediate in pharmaceutical synthesis and drug development[1]. While highly valuable in synthetic workflows, nitrogen-containing heterocycles present unique environmental and toxicological challenges. Because of their high aqueous solubility and resistance to conventional biological wastewater treatment[2], improper disposal can lead to persistent environmental contamination.

This guide provides a self-validating, step-by-step protocol for the containment, accumulation, and final destruction of this compound, ensuring full compliance with the Resource Conservation and Recovery Act (RCRA) and EPA Subpart K regulations[3].

Quantitative Data: Physicochemical & Waste Profile
Property / ParameterValue / ClassificationOperational Implication
Chemical Name 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-oneMust be written in full on all waste manifests (no abbreviations)[4].
CAS Number 19810-73-2Primary identifier for EHS profiling[1].
Molecular Formula C7H11N3OHigh nitrogen content dictates specific incineration parameters.
Waste Classification Non-RCRA Listed, but managed as HazardousCannot be disposed of via sanitary sewer or municipal solid waste[4].
Environmental Fate High aquatic persistenceSink disposal strictly prohibited due to ecotoxicity[2].

Mechanistic Rationale: Why Strict Disposal is Required

As a Senior Application Scientist, I emphasize that protocols are not just administrative hurdles; they are grounded in chemical behavior.

Nitrogenous heterocyclic compounds like 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one are highly polar and exhibit significant solubility in water[2]. If poured down the drain, these molecules bypass the microbial degradation processes used in municipal wastewater treatment plants. In aquatic environments, they act as emerging contaminants, potentially causing long-term ecotoxicity to aquatic flora and fauna[2]. Therefore, the only scientifically sound method for disposal is high-temperature thermal destruction (incineration) at a permitted Treatment, Storage, and Disposal Facility (TSDF)[5].

Step-by-Step Disposal Protocol

This methodology ensures a self-validating system where each step physically or administratively prevents the failure of the next.

Phase 1: Point-of-Generation Segregation
  • Isolate the Waste: Collect all solid waste (e.g., contaminated weigh boats, residual powder) and liquid waste (e.g., solvent washings containing the pyrimidine) in dedicated, chemically compatible containers (e.g., high-density polyethylene or glass)[4].

  • Prevent Cross-Reactivity: Do not mix this nitrogenous organic waste with strong oxidizing agents, strong acids, or heavy metal waste, as this can trigger exothermic reactions or form toxic byproducts[6].

Phase 2: Satellite Accumulation Area (SAA) Management
  • Store in SAA: Transfer the sealed container to the laboratory's designated Satellite Accumulation Area immediately after the procedure[7].

  • Labeling Compliance: Attach a standard hazardous waste tag. You must write the full chemical name: "2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one" and the exact percentage if in a solvent mixture. Abbreviations or chemical formulas are strictly prohibited by EPA hazard communication standards[4].

  • Volume & Time Limits: The SAA must be under the control of the operator. Once a container reaches its maximum capacity (or 55 gallons total in the SAA), EPA regulations mandate it must be removed to a central accumulation area within 72 hours[7].

Phase 3: EH&S Profiling and Manifesting
  • Submit Pickup Request: Complete a Chemical Waste Pickup Form when the container is 90% full[7].

  • Chain of Custody: The laboratory's identified waste broker or EHS officer will profile the waste for shipment to a certified TSDF[5].

Operational Workflow Visualization

The following diagram illustrates the logical flow of the compound from experimental generation to final environmental remediation.

G Gen Waste Generation (2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one) SAA Satellite Accumulation Area (SAA) Max 55 Gal / 72hr limit once full Gen->SAA Transfer immediately Label RCRA Labeling 'Hazardous Waste' + Full Chemical Name SAA->Label Document contents EHS EH&S Pickup & Profiling Verification of Compatibility Label->EHS Request at 90% capacity TSDF Certified TSDF (High-Temperature Incineration) EHS->TSDF Transport & Destroy

Caption: Lifecycle and regulatory disposal workflow for nitrogenous heterocyclic laboratory waste.

Emergency Spill Response

If a spill of 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one occurs during handling:

  • Containment: Do not use water to wash the spill down the drain.

  • Collection: Sweep up solid material using non-sparking tools or absorb liquid solutions with inert absorbent pads.

  • Disposal: Place all spill cleanup materials into a hazardous waste container, label it as contaminated debris containing the specific chemical, and manage it through the SAA protocol[7].

References

  • Columbia University Environmental Health & Safety. Hazardous Chemical Waste Management Guidelines. Retrieved from:[Link]

  • Case Western Reserve University EHS. How to Dispose of Chemical Waste. Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K). Retrieved from:[Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from:[Link]

  • NextSDS. 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one Chemical Profile (CAS 19810-73-2). Retrieved from:[Link]

  • MDPI (Organics). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. Retrieved from:[Link]

Sources

Handling

Personal protective equipment for handling 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance checkboxes, but as a system of engineered causality. When handling specialized heterocyclic building blocks like 2-(Dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance checkboxes, but as a system of engineered causality. When handling specialized heterocyclic building blocks like 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one , understanding the molecular architecture is the first step in designing a robust safety and logistical plan.

This compound is widely utilized in drug discovery and agricultural chemistry. However, its specific functional groups—a pyrimidinone core conjugated with a basic dimethylamino group—dictate precise handling precautions to mitigate risks of respiratory irritation, dermal sensitization, and particulate aerosolization.

The following guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals handling this compound.

The Molecular Context & Hazard Causality

To design an effective safety protocol, we must first analyze the physical and chemical properties of the substance. The presence of the tertiary amine introduces localized basicity, while its solid state presents a primary hazard vector of particulate inhalation.

Table 1: Physicochemical Properties & Hazard Causality

PropertyValueSafety Implication (Causality)
CAS Number 19810-73-2Unique identifier for regulatory tracking and inventory management[1].
Molecular Weight 153.18 g/mol Low molecular weight organic solids often form fine, easily aerosolized powders that require strict aerodynamic controls[2].
Molecular Formula C7H11N3OHigh nitrogen content requires specialized high-temperature incineration to prevent the release of toxic nitrogen oxides (NOx) during disposal[3].
Functional Groups Dimethylamino, PyrimidinoneThe basic amine center can cause localized dermal and mucous membrane irritation upon direct contact.

Engineered Safety: The PPE Matrix

Personal Protective Equipment (PPE) must be selected based on the specific operational context. Because 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one is frequently solubilized in aggressive organic solvents during synthesis, your PPE must protect against both the solid API intermediate and the carrier solvent.

Table 2: Comprehensive PPE Matrix

PPE CategorySpecificationOperational Causality
Hand Protection Nitrile Gloves (≥0.11 mm for solid transfer, ≥0.38 mm for solvent handling)Nitrile is selected over latex due to its superior degradation resistance against polar aprotic solvents (e.g., DMSO, DMF) commonly used to solubilize pyrimidine derivatives.
Eye Protection ANSI Z87.1 tight-fitting safety gogglesPrevents ocular exposure to airborne dust generated by electrostatic repulsion during weighing.
Respiratory N95/P100 Particulate RespiratorMitigates inhalation of fine particulate matter. Note: This is secondary to the primary engineering control (fume hood).
Body Protection Anti-static, Flame-resistant (FR) Lab CoatPrevents static charge accumulation on the operator, which could cause powder dispersion or ignite adjacent solvent vapors.

Operational Workflow: Material Transfer and Solubilization

The greatest risk of exposure occurs during the weighing and transfer of the dry powder. Organic powders can hold significant static charge, leading to electrostatic repulsion and loss of containment. Every step in this protocol includes a self-validating check to ensure system integrity.

Step-by-Step Handling Protocol:

  • System Verification: Before opening the reagent bottle, verify that the chemical fume hood face velocity is between 80–100 feet per minute (fpm). Validation: Check the digital airflow monitor and ensure the sash is positioned at the designated working height.

  • Static Elimination: Pass an anti-static ionizing bar over the analytical balance and weighing boats. Causality: Neutralizing the surface charge prevents the pyrimidine powder from "jumping" off the spatula, ensuring accurate dosing and preventing environmental contamination.

  • Material Transfer: Using a grounded, stainless-steel spatula, carefully transfer the 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one. Never pour directly from the bulk container.

  • Solubilization: If preparing a stock solution, introduce the solvent slowly down the interior side of the vessel. Causality: This minimizes turbulent displacement of air, preventing dust generation before the solid is fully wetted.

  • Post-Operation Decontamination: Wipe down the balance and surrounding hood surfaces with a solvent-dampened cloth (e.g., 70% Isopropanol) to capture any micro-particulates.

HandlingWorkflow Start 1. Pre-Operation Verify PPE & Hood Velocity EngControl 2. Engineering Controls Establish Inert Environment Start->EngControl Transfer 3. Material Transfer Anti-Static Weighing EngControl->Transfer Reaction 4. Solubilization Add Polar Aprotic Solvent Transfer->Reaction Decon 5. Post-Operation Surface Decontamination Reaction->Decon

Caption: Standard operating workflow for the safe transfer and solubilization of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one.

Spill Response and Chemical Disposal Plan

In the event of a loss of containment, immediate and calculated action is required. Dry sweeping must be strictly avoided, as it aerosolizes the compound.

Step-by-Step Spill Containment Protocol:

  • Immediate Isolation: Halt all operations and assess the scale of the spill.

  • Wetting Down (Dust Suppression): Lightly mist the spilled powder with a compatible, low-volatility solvent mixture (e.g., a 70% isopropanol/water mixture). Causality: Wetting binds the particulates together, preventing the generation of inhalable dust clouds during the physical cleanup process.

  • Absorption and Collection: Wipe up the wetted material using inert, non-reactive absorbent pads. Place all contaminated materials, including the pads and your outer layer of gloves, into a chemically resistant, sealable high-density polyethylene (HDPE) waste container.

  • Surface Neutralization: Wash the affected area with a mild detergent solution, followed by a water rinse, to remove any residual basic amine compounds. Validation: Visually inspect the area under bright light to ensure no crystalline residue remains.

  • Disposal Routing: Label the waste container with the specific CAS number (19810-73-2) and route it for high-temperature incineration. Causality: Because this compound contains a high density of nitrogen atoms, standard disposal methods are insufficient; incineration must be conducted at temperatures exceeding 1000°C to ensure complete combustion and prevent the environmental release of toxic NOx gases[3].

DisposalPlan Spill Spill Event Detected Assess Assess Scale & State Spill->Assess Minor Minor Spill (<50g) Wet Wipe Protocol Assess->Minor Major Major Spill (>50g) Evacuate & Isolate Assess->Major Waste Solid Waste Container (EPA Compliant HDPE) Minor->Waste Incineration High-Temp Incineration (>1000°C for NOx control) Waste->Incineration

Caption: Spill response and disposal decision matrix for nitrogen-rich pyrimidine derivatives.

References

  • Title: 2-(dimethylamino)
  • Title: 19810-73-2 | 2-(Dimethylamino)-6-methylpyrimidin-4(3H)
  • Source: nih.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one
Reactant of Route 2
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2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one
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